BMS 777607
Description
Properties
IUPAC Name |
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF2N4O4/c1-2-35-19-10-12-32(16-6-3-14(27)4-7-16)25(34)21(19)24(33)31-15-5-8-18(17(28)13-15)36-20-9-11-30-23(29)22(20)26/h3-13H,2H2,1H3,(H2,29,30)(H,31,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBRGSXVFBYQNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145278 | |
| Record name | BMS-777607 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025720-94-8 | |
| Record name | BMS-777607 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025720948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-777607 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-777607 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-777607 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3MMS6HDO1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
BMS-777607: A Multi-faceted Kinase Inhibitor Targeting Key Oncogenic Pathways
An In-depth Technical Guide on the Mechanism of Action in Cancer Cells
Introduction
BMS-777607 is a potent, orally bioavailable, small-molecule multi-kinase inhibitor that has garnered significant interest in the field of oncology research and drug development. Initially identified as a c-Met inhibitor, subsequent studies have revealed its activity against a broader spectrum of receptor tyrosine kinases (RTKs), primarily within the TAM (Tyro3, Axl, Mer) and Ron families. This technical guide provides a comprehensive overview of the mechanism of action of BMS-777607 in cancer cells, detailing its molecular targets, downstream signaling effects, and cellular consequences. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in the study of cancer therapeutics.
Core Mechanism of Action: Multi-Kinase Inhibition
BMS-777607 exerts its anti-cancer effects through the competitive inhibition of ATP binding to the kinase domain of several key RTKs implicated in tumor progression, metastasis, and therapeutic resistance. Its primary targets include c-Met (hepatocyte growth factor receptor), Axl, Ron, and Tyro3.[1][2][3] The inhibitory activity of BMS-777607 is highly potent, with IC50 values in the low nanomolar range for its principal targets.
Quantitative Kinase Inhibition Data
The following table summarizes the in vitro inhibitory activity of BMS-777607 against its primary kinase targets.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| c-Met | 3.9 | Cell-free | [1][2][3] |
| Axl | 1.1 | Cell-free | [1][2][4] |
| Ron | 1.8 | Cell-free | [1][2][3] |
| Tyro3 | 4.3 | Cell-free | [1][2][3] |
| c-Met (autophosphorylation) | <1 - 20 | Cell-based | [2][4] |
Impact on Downstream Signaling Pathways
By inhibiting the catalytic activity of its target RTKs, BMS-777607 effectively blocks the initiation of several downstream signaling cascades crucial for cancer cell survival and proliferation. The two major pathways affected are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways.
Blockade of c-Met, Axl, and Ron activation by BMS-777607 leads to a dose-dependent reduction in the phosphorylation of key downstream signaling nodes, including Akt and ERK.[4][5] This attenuation of pro-survival and pro-proliferative signaling is a cornerstone of the compound's anti-tumor activity.
Cellular Effects of BMS-777607
The inhibition of key oncogenic signaling pathways by BMS-777607 manifests in a variety of anti-cancer effects at the cellular level.
Inhibition of Proliferation and Survival
BMS-777607 has been shown to inhibit the proliferation of various cancer cell lines in a dose-dependent manner. This effect is particularly pronounced in tumors with MET gene amplification or overexpression. The compound can induce cell cycle arrest and, in many cases, trigger apoptosis.
Quantitative Data on Cellular Effects
| Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference |
| GTL-16 | Gastric Carcinoma | Inhibition of proliferation | IC50 of 20 nM | [2][4] |
| PC-3, DU145 | Prostate Cancer | Inhibition of HGF-induced scattering | Almost complete at 0.5 µM | [2][4] |
| PC-3, DU145 | Prostate Cancer | Inhibition of migration and invasion | IC50 < 0.1 µM | [4] |
| U118MG, SF126 | Glioblastoma | Reduced cell viability (MTT assay) | Significant at 12.5 µM | [5] |
| U118MG, SF126 | Glioblastoma | Increased apoptosis (CPP32 activity) | Significant at 12.5 µM | [5] |
| T-47D, ZR-75-1 | Breast Cancer | Inhibition of clonogenic growth | Dose-dependent |
Inhibition of Cell Migration and Invasion
A critical aspect of the metastatic cascade is the ability of cancer cells to migrate and invade surrounding tissues. BMS-777607 has demonstrated potent inhibitory effects on both HGF-stimulated and basal cell migration and invasion in various cancer models.[4] This is attributed to the disruption of signaling pathways that regulate the cytoskeletal rearrangements and enzymatic degradation of the extracellular matrix required for cell motility.
Induction of Polyploidy and Mitotic Disruption
Interestingly, in addition to its direct inhibition of RTK signaling, BMS-777607 can induce polyploidy in some cancer cell lines, such as breast cancer cells. This phenomenon is linked to an off-target effect on Aurora kinase B, a key regulator of mitosis. Inhibition of Aurora kinase B disrupts proper chromosome segregation and cytokinesis, leading to the formation of large, multinucleated cells. This mitotic catastrophe can ultimately contribute to cell death.
Detailed Experimental Protocols
Western Blot Analysis
Objective: To assess the phosphorylation status of target RTKs and downstream signaling proteins.
-
Cell Lysis: Treat cancer cells with various concentrations of BMS-777607 for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-Met, anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability (MTT) Assay
Objective: To determine the effect of BMS-777607 on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of BMS-777607 for 24-72 hours.
-
MTT Incubation: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Clonogenic Assay
Objective: To assess the long-term effect of BMS-777607 on the reproductive integrity of single cells.
-
Cell Seeding: Seed a low density of cells (200-1000 cells/well) in a 6-well plate.
-
Compound Treatment: Treat the cells with various concentrations of BMS-777607 and incubate for 10-14 days, allowing colonies to form.
-
Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
Cell Migration and Invasion Assays (Boyden Chamber)
Objective: To evaluate the effect of BMS-777607 on cell motility.
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel. For migration assays, no coating is necessary.
-
Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free media containing BMS-777607.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 12-48 hours.
-
Cell Removal and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet.
-
Quantification: Count the number of migrated cells in several microscopic fields.
Flow Cytometry for Cell Cycle Analysis
Objective: To analyze the effect of BMS-777607 on cell cycle distribution and polyploidy.
-
Cell Treatment and Harvesting: Treat cells with BMS-777607 for the desired time, then harvest and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.
Immunofluorescence for Microtubule Analysis
Objective: To visualize the effect of BMS-777607 on mitotic spindle formation.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with BMS-777607.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking and Antibody Staining: Block with BSA and incubate with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the microtubule structures using a fluorescence microscope.
Conclusion
BMS-777607 is a potent multi-kinase inhibitor with a complex and multifaceted mechanism of action in cancer cells. Its ability to simultaneously target key RTKs like c-Met, Axl, and Ron, thereby inhibiting critical downstream signaling pathways, underscores its potential as a broad-spectrum anti-cancer agent. Furthermore, its off-target effect on Aurora kinase B, leading to mitotic disruption and polyploidy, adds another layer to its anti-neoplastic activity. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the effects of BMS-777607 in various cancer models. A thorough understanding of its molecular and cellular mechanisms is crucial for its rational development and potential clinical application in targeted cancer therapy.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
BMS-777607: A Potent Inhibitor of the MET Kinase Family
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-777607 is a potent, ATP-competitive small-molecule inhibitor primarily targeting the MET receptor tyrosine kinase family. This family includes c-Met (hepatocyte growth factor receptor), Axl, Ron, and Tyro3, which are crucial regulators of cellular growth, motility, and invasion. Dysregulation of these kinases is implicated in the progression of various human cancers. This document provides a comprehensive overview of the preclinical data on BMS-777607, focusing on its target profile, mechanism of action, and effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Primary Target Profile and Selectivity
BMS-777607 is a highly selective inhibitor of the MET kinase family. In vitro enzymatic assays have demonstrated its potent inhibitory activity against c-Met, Axl, Ron, and Tyro3 with IC50 values in the low nanomolar range.[1][2] The compound exhibits significant selectivity for these primary targets over a wide range of other receptor and non-receptor kinases, making it a valuable tool for studying MET-driven oncogenic processes.
Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607
| Target Kinase | IC50 (nM) |
| Axl | 1.1[1][2] |
| Ron | 1.8[1][2] |
| c-Met | 3.9[1][2] |
| Tyro3 | 4.3[1][2] |
| Mer | 14.0[3] |
| Flt-3 | 16.0[3] |
| Aurora B | 78.0[3] |
| Lck | 120[3] |
| VEGFR-2 | 180[3] |
BMS-777607 demonstrates over 40-fold greater selectivity for its primary MET-related targets compared to kinases such as Lck, VEGFR-2, and TrkA/B, and more than 500-fold selectivity against a broader panel of kinases.[1][2]
Mechanism of Action and Downstream Signaling
BMS-777607 exerts its biological effects by competitively binding to the ATP-binding pocket of the MET family kinases, thereby inhibiting their autophosphorylation and subsequent activation. This blockade of the upstream kinase activity leads to the suppression of key downstream signaling pathways, primarily the Phosphoinositide 3-Kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathways.[1][4] These pathways are critical for cell survival, proliferation, migration, and invasion.
Signaling Pathway Diagram
Caption: BMS-777607 inhibits HGF-stimulated c-Met signaling.
Cellular and In Vivo Activity
BMS-777607 has demonstrated significant anti-tumor activity in a variety of preclinical models, including both in vitro cell-based assays and in vivo tumor xenograft studies.
Table 2: Cellular Activity of BMS-777607
| Cell Line | Assay Type | Effect | IC50 / Concentration |
| GTL-16 | c-Met Autophosphorylation | Inhibition | 20 nM[1][2] |
| PC-3, DU145 | HGF-induced c-Met Autophosphorylation | Inhibition | <1 nM[1][2] |
| PC-3, DU145 | HGF-induced Cell Scattering | Inhibition | Almost complete at 0.5 µM[1][2] |
| PC-3, DU145 | HGF-induced Cell Migration & Invasion | Inhibition | <0.1 µM[1][2] |
| KHT | c-Met Autophosphorylation | Inhibition | 10 nM[1][2] |
| KHT | Cell Scatter, Motility, Invasion | Inhibition | Effective in nanomolar range[1][2] |
| T-47D, ZR-75-1 | Clonogenic Growth | Inhibition | Dose-dependent[3] |
| SF126, U118MG | AXL Phosphorylation | Inhibition | Significantly reduced at 12.5 µM[5] |
| SF126, U118MG | Cell Viability | Decrease | Dose-dependent[5] |
| SF126, U118MG | Apoptosis | Increase | Dose-dependent[5] |
In vivo, oral administration of BMS-777607 has been shown to significantly reduce tumor volumes in human tumor xenograft models with no observed toxicity.[1][2] For instance, in a GTL-16 xenograft model, doses ranging from 6.25 to 50 mg/kg resulted in significant tumor growth inhibition.[1][2]
Experimental Protocols
In Vitro Kinase Inhibition Assay
A typical kinase reaction to determine the IC50 of BMS-777607 against c-Met involves the following steps:
-
Reaction Mixture Preparation: Prepare a kinase buffer containing 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, and 0.5 mM DTT.[1]
-
Enzyme and Substrate: To the kinase buffer, add baculovirus-expressed GST-Met and 3 µg of the substrate poly(Glu/Tyr).[1]
-
Initiation of Reaction: Start the reaction by adding 0.12 µCi of 33P γ-ATP and 1 µM of unlabeled ATP.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at 30°C.[1]
-
Termination of Reaction: Stop the reaction by adding cold trichloroacetic acid (TCA) to a final concentration of 8%.[1]
-
Quantification: Measure the incorporation of 33P into the substrate to determine kinase activity and the inhibitory effect of different concentrations of BMS-777607.
Experimental Workflow: Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Assays
-
Cell Seeding: Seed cells in a 96-well plate at a desired density.
-
Treatment: Expose cells to a serial dilution of BMS-777607 for 96 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for a specified time to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength to determine cell viability.
-
Monolayer Culture: Grow cells to a confluent monolayer in a culture plate.
-
Scratch Creation: Create a "wound" or scratch in the monolayer using a sterile pipette tip.[1]
-
Treatment: Treat the cells with different concentrations of BMS-777607.
-
Incubation and Imaging: Incubate the cells and capture images of the scratch at different time points (e.g., 0 and 24 hours).
-
Analysis: Quantify the migration of cells into the denuded area.
Western Blot Analysis
-
Cell Lysis: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-c-Met, total c-Met, phospho-Akt, total Akt, phospho-ERK, total ERK).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Experimental Workflow: Western Blot
Caption: Standard workflow for Western blot analysis.
Conclusion
BMS-777607 is a potent and selective inhibitor of the MET kinase family with significant anti-tumor activity in preclinical models. Its ability to block key oncogenic signaling pathways, such as PI3K/Akt and MAPK/ERK, underscores its therapeutic potential in cancers driven by MET dysregulation. The data and protocols presented in this guide provide a solid foundation for further investigation into the clinical utility of BMS-777607 and the development of related targeted therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BMS-777607, a Small-Molecule Met Kinase Inhibitor, Suppresses Hepatocyte Growth Factor–Stimulated Prostate Cancer Metastatic Phenotype In vitro | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
BMS-777607 Signaling Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-777607 is a potent, ATP-competitive small molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs). Primarily recognized for its robust inhibition of the c-Met and Axl signaling pathways, it also demonstrates significant activity against Ron and Tyro3. These RTKs are crucial regulators of cellular processes including proliferation, survival, migration, and invasion. Their dysregulation is frequently implicated in tumor progression and metastasis, making them attractive targets for cancer therapy. This technical guide provides an in-depth overview of the BMS-777607 signaling pathway inhibition, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and a summary of its preclinical and early clinical development.
Introduction
The c-Met receptor tyrosine kinase, activated by its ligand hepatocyte growth factor (HGF), and the TAM (Tyro3, Axl, Mer) family of receptors are key drivers in oncology. Overexpression and aberrant activation of these pathways are associated with poor prognosis and resistance to conventional therapies in a variety of solid tumors, including glioblastoma, prostate cancer, and breast cancer.[1][2] BMS-777607 has emerged as a critical tool for investigating the therapeutic potential of targeting these pathways.
Mechanism of Action
BMS-777607 functions as a selective, ATP-competitive inhibitor of the kinase activity of c-Met and other related kinases.[3][4] By binding to the ATP-binding pocket of the kinase domain, it prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades.[2][4] This inhibition leads to the attenuation of key cellular functions that promote cancer progression.[2][5]
Kinase Selectivity and Potency
BMS-777607 exhibits high affinity for c-Met and the TAM family kinases. Its selectivity has been characterized in various cell-free and cell-based assays.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Primary Targets | |||
| c-Met | 3.9 | Cell-free | [3][6] |
| Axl | 1.1 | Cell-free | [3][6] |
| Ron | 1.8 | Cell-free | [3][6] |
| Tyro3 | 4.3 | Cell-free | [3][6] |
| c-Met (autophosphorylation) | 20 | Cell-based (GTL-16 lysates) | [3][6] |
| c-Met (HGF-stimulated) | <1 | Cell-based (PC-3, DU145) | [3][6] |
| Off-Target Kinases | |||
| Mer | 14.0 | Not Specified | |
| Flt-3 | 16 | Not Specified | |
| Aurora B | 78 | Not Specified | |
| Lck | 120 | Not Specified | |
| VEGFR-2 | 180 | Not Specified |
Table 1: In vitro potency of BMS-777607 against various kinases. The data demonstrates high potency against the intended targets with significantly lower activity against other kinases, indicating a favorable selectivity profile.
Downstream Signaling Pathway Inhibition
Inhibition of c-Met and Axl by BMS-777607 leads to the suppression of major downstream signaling pathways that are critical for cell growth and survival.
Figure 1: BMS-777607 inhibits the c-Met and Axl signaling pathways.
BMS-777607 has been shown to effectively inhibit the phosphorylation of Akt, and Extracellular signal-regulated kinase (ERK) in a dose-dependent manner in various cancer cell lines.[2]
In Vitro and In Vivo Efficacy
The inhibitory action of BMS-777607 on its target pathways translates to significant anti-tumor effects in both laboratory and animal models.
In Vitro Cellular Effects
| Cellular Effect | Cell Lines | Effective Concentration | Reference |
| Inhibition of Cell Scattering | PC-3, DU145 | 0.1 - 0.5 µM | [2] |
| Inhibition of Cell Migration | PC-3, DU145 | IC50 < 0.1 µM | [2] |
| Inhibition of Cell Invasion | PC-3, DU145 | IC50 < 0.1 µM | [2] |
| Reduced Cell Viability | U118MG, SF126 | 12.5 µM | [1] |
| Induction of Apoptosis | U118MG, SF126 | 12.5 µM | [1] |
| Induction of Polyploidy | T-47D, ZR-75-1 | 5 µM |
Table 2: Summary of in vitro cellular effects of BMS-777607.
In Vivo Anti-Tumor Activity
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Athymic Mice | Gastric Cancer (GTL-16 xenograft) | 6.25-50 mg/kg, oral | Significant reduction in tumor volume | [3][6] |
| C3H/HeJ Mice | Fibrosarcoma (KHT xenograft) | 25 mg/kg/day | 28.3% decrease in lung tumor nodules | [3][6] |
| Nude Mice | Glioblastoma (SF126 xenograft) | 30-100 mg/kg | 56% tumor volume reduction | [1] |
| Nude Mice | Glioblastoma (U118MG xenograft) | 30-100 mg/kg | >91% tumor remission | [1] |
Table 3: Summary of in vivo anti-tumor activity of BMS-777607.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments cited in the characterization of BMS-777607.
In Vitro Kinase Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of BMS-777607 on c-Met kinase.
Figure 2: Workflow for a typical in vitro kinase assay.
Materials:
-
Recombinant c-Met kinase
-
Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)
-
Poly(Glu/Tyr) substrate
-
ATP and [γ-33P]ATP
-
BMS-777607 stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare serial dilutions of BMS-777607 in kinase buffer.
-
In a reaction plate, combine the recombinant c-Met enzyme, poly(Glu/Tyr) substrate, and the BMS-777607 dilutions.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the proteins.
-
Filter the reaction mixture and wash to remove unincorporated [γ-33P]ATP.
-
Measure the amount of 33P incorporated into the substrate using a scintillation counter.
-
Plot the percentage of inhibition against the BMS-777607 concentration to determine the IC50 value.[4]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BMS-777607
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of BMS-777607 for the desired duration (e.g., 24-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blotting
This technique is used to detect the phosphorylation status of target proteins.
Materials:
-
Cell lysates from BMS-777607-treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C. A typical dilution for anti-p-AXL (C89E7) rabbit antibody is 1:50.[5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of BMS-777607 in a mouse model.
Figure 3: General workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
BMS-777607
-
Vehicle for drug formulation (e.g., DMSO and PEG300)[5]
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously or orthotopically into mice.
-
Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Administer BMS-777607 at the desired dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.
-
Measure tumor dimensions with calipers regularly to calculate tumor volume.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Clinical Development
BMS-777607, also known as ASLAN002, has been evaluated in a Phase 1 clinical trial in patients with advanced or metastatic solid tumors (NCT01721148).[1][2] The study aimed to determine the maximum tolerated dose, safety, and pharmacokinetics of the compound.[2] The results indicated that ASLAN002 was well-tolerated, with the most common adverse events being nausea, fatigue, and constipation.[1] The recommended Phase 2 dose was established at 300 mg twice daily.[4] The trial also showed preliminary signs of anti-tumor activity, with some patients experiencing long-term stable disease and partial responses.[7]
Conclusion
BMS-777607 is a potent and selective inhibitor of the c-Met and Axl signaling pathways with significant anti-tumor activity in a range of preclinical models. Its ability to modulate key drivers of cancer progression underscores the therapeutic potential of targeting these pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the role of c-Met and Axl in oncology and to advance the development of targeted therapies.
References
- 1. A phase I trial to determine safety and pharmacokinetics of ASLAN002, an oral MET superfamily kinase inhibitor, in patients with advanced or metastatic solid cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. fiercepharma.com [fiercepharma.com]
The Discovery and Development of BMS-777607: A Multi-Kinase Inhibitor Targeting the c-Met Pathway
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BMS-777607 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase and other members of the Met kinase family.[1] Its development represented a significant step forward in the targeted therapy of cancers characterized by dysregulation of the HGF/c-Met signaling axis. This guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BMS-777607, with a focus on quantitative data, detailed experimental methodologies, and visualization of key biological pathways and experimental workflows.
Introduction: The Rationale for Targeting the c-Met Pathway
The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor (HGF) receptor, is a key driver of cell proliferation, survival, migration, and invasion.[2] Overexpression or mutation of the c-Met gene is implicated in the pathogenesis and progression of a wide range of human cancers, making it a compelling target for therapeutic intervention.[2] BMS-777607 was developed to specifically inhibit the kinase activity of c-Met and related kinases, thereby blocking the downstream signaling cascades that promote tumorigenesis.[1]
Discovery and Development
BMS-777607 was originally developed by Bristol-Myers Squibb. In a strategic partnership to accelerate its clinical development, particularly in Asia where gastric and lung cancers with c-Met alterations are more prevalent, Bristol-Myers Squibb granted ASLAN Pharmaceuticals exclusive rights to develop and commercialize the compound in China, Australia, Korea, Taiwan, and other selected Asian countries. This collaboration aimed to leverage the regional expertise of ASLAN to conduct early-phase clinical trials and expedite the proof-of-concept for BMS-777607.
Mechanism of Action
BMS-777607 is an ATP-competitive inhibitor that targets the kinase domain of c-Met and other closely related receptor tyrosine kinases.[1][3] By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor upon HGF binding, thereby abrogating the activation of downstream signaling pathways.[2]
Kinase Selectivity and Potency
The inhibitory activity of BMS-777607 has been characterized against a panel of kinases, demonstrating high potency for the Met kinase family.
| Kinase Target | IC50 (nM) |
| Axl | 1.1[1][3] |
| Ron | 1.8[1][3] |
| c-Met | 3.9[1][3] |
| Tyro3 | 4.3[1][3] |
| Mer | 14[1] |
| Flt-3 | 16 |
| Aurora B | 78 |
| Lck | 120 |
| VEGFR2 | 180 |
| Table 1: In vitro kinase inhibitory potency of BMS-777607. |
Inhibition of Cellular c-Met Autophosphorylation
In cellular assays, BMS-777607 demonstrates potent inhibition of both constitutive and HGF-stimulated c-Met autophosphorylation.
| Cell Line | Condition | IC50 (nM) |
| GTL-16 | c-Met autophosphorylation in cell lysates | 20[1][3] |
| PC-3 | HGF-triggered c-Met autophosphorylation | < 1[1] |
| DU145 | HGF-triggered c-Met autophosphorylation | < 1[1] |
| KHT | Basal c-Met autophosphorylation | 10[3][4] |
| Table 2: Cellular potency of BMS-777607 in inhibiting c-Met autophosphorylation. |
Downstream Signaling Pathways
Inhibition of c-Met by BMS-777607 leads to the suppression of key downstream signaling pathways, including the RAS/MAPK (ERK) and PI3K/Akt pathways.[5] This disruption of downstream signaling is central to its anti-tumor effects.
Preclinical Anti-Tumor Activity
BMS-777607 has demonstrated significant anti-tumor activity in a variety of preclinical models, both in vitro and in vivo.
In Vitro Cellular Effects
BMS-777607 inhibits several key cellular processes that are critical for tumor progression.
| Cellular Effect | Cell Lines | IC50 / Effective Concentration |
| Inhibition of Cell Proliferation | GTL-16, H1993, U87 | Not specified, but selective inhibition observed[1][3] |
| Inhibition of HGF-induced Cell Scattering | PC-3, DU145 | Almost complete inhibition at 0.5 µM[1] |
| Inhibition of HGF-stimulated Cell Migration | PC-3, DU145 | IC50 < 0.1 µM[1] |
| Inhibition of HGF-stimulated Cell Invasion | PC-3, DU145 | IC50 < 0.1 µM[1] |
| Table 3: In vitro cellular activities of BMS-777607. |
In Vivo Efficacy
The anti-tumor efficacy of BMS-777607 has been evaluated in rodent xenograft models.
| Tumor Model | Dosing Regimen | Outcome |
| GTL-16 human tumor xenografts in athymic mice | 6.25-50 mg/kg, oral administration | Significant reduction in tumor volumes with no observed toxicity |
| KHT lung tumor nodules in C3H/HeJ mice | 25 mg/kg/day | 28.3% decrease in the number of lung tumor nodules[4] |
| SF126 glioblastoma xenografts | Not specified | 56% tumor volume reduction[6][7] |
| U118MG glioblastoma xenografts | 30 mg/kg | >91% tumor remission[6][7] |
| Table 4: In vivo anti-tumor efficacy of BMS-777607. |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of BMS-777607.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-777607 against purified kinase enzymes.
Protocol:
-
The kinase reaction is performed in a buffer containing 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, and 0.5 mM DTT.[1]
-
Baculovirus-expressed GST-Met is used as the enzyme source.[1]
-
Poly(Glu/Tyr) (3 µg) serves as the substrate.[1]
-
The reaction is initiated by the addition of 1 µM ATP and 0.12 µCi 33P γ-ATP.[1]
-
Reactions are incubated for 1 hour at 30°C.[1]
-
The reaction is terminated by the addition of cold trichloroacetic acid (TCA) to a final concentration of 8%.[1]
-
The amount of incorporated radioactivity is quantified to determine kinase activity and the IC50 value is calculated from a dose-response curve.
Cell Proliferation (MTS) Assay
Objective: To assess the effect of BMS-777607 on the proliferation of cancer cell lines.
Protocol:
-
Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of BMS-777607 or vehicle control (DMSO).
-
After a 72-hour incubation period, 20 µL of MTS reagent is added to each well.[8]
-
The plate is incubated for 1-4 hours at 37°C.[8]
-
The absorbance at 490 nm is measured using a microplate reader.[8]
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
Cell Scattering Assay
Objective: To evaluate the effect of BMS-777607 on HGF-induced cell scattering.
Protocol:
-
Cells are seeded at a low density in a 24-well plate and allowed to form small colonies.
-
The cells are then treated with BMS-777607 or vehicle control for 1 hour before the addition of HGF (e.g., 50 ng/mL).
-
After 24 hours of incubation, the cells are fixed and stained with crystal violet.
-
The scattering of colonies is observed and photographed under a microscope.
Cell Migration and Invasion Assays (Boyden Chamber)
Objective: To assess the impact of BMS-777607 on the migratory and invasive potential of cancer cells.
Protocol:
-
For the invasion assay, the upper chamber of a Transwell insert (8 µm pore size) is coated with Matrigel. For the migration assay, the insert is left uncoated.[1]
-
Cells are serum-starved overnight, then resuspended in serum-free media containing various concentrations of BMS-777607.
-
The cell suspension is added to the upper chamber of the Transwell insert.
-
The lower chamber is filled with media containing a chemoattractant, such as 10% fetal bovine serum.
-
After a 24-hour incubation, non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained with crystal violet.
-
The number of migrated/invaded cells is quantified by counting under a microscope.
In Vivo Tumor Xenograft Study
Objective: To determine the in vivo anti-tumor efficacy of BMS-777607.
Protocol:
-
Human tumor cells (e.g., GTL-16) are implanted subcutaneously into the flank of athymic nude mice.
-
When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
BMS-777607 is formulated for oral administration (e.g., in a vehicle of 0.5% methylcellulose).
-
The treatment group receives daily oral doses of BMS-777607 (e.g., 6.25, 12.5, 25, 50 mg/kg), while the control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, the tumors are excised and weighed, and may be used for further analysis (e.g., Western blotting for pharmacodynamic markers).
Conclusion
BMS-777607 is a potent and selective inhibitor of the c-Met kinase family with significant preclinical anti-tumor activity. Its ability to block key signaling pathways involved in cell proliferation, survival, and motility makes it a promising candidate for the treatment of cancers with aberrant c-Met signaling. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of targeted cancer therapy. Further clinical investigation is warranted to fully elucidate the therapeutic potential of BMS-777607 in human cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.novusbio.com [resources.novusbio.com]
BMS-777607: A Technical Guide to a Potent c-Met Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] Overexpression and aberrant activation of the c-Met pathway are implicated in the proliferation, survival, invasion, and metastasis of various tumor types, making it a critical target in oncology research.[3][4][5] BMS-777607 has demonstrated significant anti-tumor and anti-metastatic effects in preclinical models by effectively blocking hepatocyte growth factor (HGF)-stimulated c-Met signaling and downstream pathways.[1][6] This document provides a comprehensive technical overview of BMS-777607, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Introduction
The c-Met receptor tyrosine kinase, also known as the hepatocyte growth factor receptor (HGFR), plays a pivotal role in normal cellular processes such as embryogenesis and tissue regeneration.[3][7] However, its dysregulation through mutation, amplification, or overexpression is a key driver in the progression of numerous cancers.[3][4] The binding of its ligand, HGF, triggers a signaling cascade that promotes cell growth, motility, and invasion.[7][8]
BMS-777607 (also known as ASLAN002) is a multi-kinase inhibitor that potently targets c-Met and other related kinases, including Axl, Ron, and Tyro3.[2][9][10] Its ability to disrupt the HGF/c-Met axis makes it a valuable tool for cancer research and a potential therapeutic agent for treating advanced solid tumors.[1][3]
Chemical Properties:
Mechanism of Action
BMS-777607 functions as a selective, ATP-competitive inhibitor of the Met kinase domain.[1][2] It binds to the active site of the c-Met protein, preventing the autophosphorylation of key tyrosine residues (Y1234/1235) that is induced by HGF binding.[1] This blockade disrupts the recruitment and activation of downstream signaling adaptors, effectively inhibiting critical pathways such as the PI3K/Akt and MAPK/ERK cascades, which are essential for tumor cell proliferation, survival, and motility.[1][4]
Quantitative Data
The efficacy and selectivity of BMS-777607 have been quantified in numerous preclinical studies. The following tables summarize key inhibitory and efficacy data.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ (nM) | Selectivity Notes |
| c-Met | 3.9[2][9][10][12] | Potent inhibition of the primary target. |
| Axl | 1.1[2][9][10] | Also shows high potency against this related receptor tyrosine kinase. |
| Ron | 1.8[2][9][10] | Another member of the Met family that is strongly inhibited. |
| Tyro3 | 4.3[2][9][10] | Demonstrates activity against the TAM (Tyro3, Axl, Mer) family of kinases. |
| Lck, VEGFR-2, TrkA/B | — | Over 40-fold more selective for Met-related targets versus these kinases.[2][9][10] |
| Other Kinases | — | Over 500-fold greater selectivity against a broad panel of other receptor and non-receptor kinases.[9][10] |
Table 2: Cellular Activity of BMS-777607
| Cell Line / Assay Type | IC₅₀ Value | Description of Effect |
| GTL-16 (c-Met Autophosphorylation) | 20 nM[2][9][10] | Inhibition of c-Met autophosphorylation in a gastric carcinoma cell line with MET amplification. |
| PC-3 & DU145 (HGF-stimulated c-Met Autophosphorylation) | <1 nM[1][2][9][10] | Potent blockade of HGF-induced c-Met phosphorylation in prostate cancer cells. |
| KHT (c-Met Autophosphorylation) | 10 nM[9][10] | Inhibition of basal c-Met autophosphorylation in a metastatic murine fibrosarcoma cell line. |
| PC-3 & DU145 (Cell Migration & Invasion) | <0.1 µM[1][9][10][12] | Dose-dependent suppression of HGF-stimulated cell migration and invasion. |
| PC-3 & DU145 (Cell Scattering) | Almost complete inhibition at 0.5 µM[1][9][10] | Inhibition of HGF-induced cell scattering, a hallmark of c-Met activation. |
Table 3: In Vivo Efficacy of BMS-777607
| Xenograft Model (Cell Line) | Administration Dose & Schedule | Key Result |
| SF126 (Glioblastoma) | Not specified in provided abstracts | 56% tumor volume reduction.[13][14][15] |
| U118MG (Glioblastoma) | 30 mg/kg BW, i.p., twice daily[13][15] | Over 91% tumor remission.[13][14][15] |
| GTL-16 (Gastric Carcinoma) | 6.25-50 mg/kg, oral administration[9][10] | Significant reduction in tumor volumes with no observed toxicity.[9][10] |
| KHT (Murine Fibrosarcoma) | 25 mg/kg/day[6][9][10] | Significant decrease in the number of lung tumor nodules (28.3% reduction) and impairment of the metastatic phenotype.[6][9][10] |
Signaling Pathways and Inhibition
The following diagrams illustrate the c-Met signaling pathway and the mechanism of its inhibition by BMS-777607.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 3. Facebook [cancer.gov]
- 4. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
- 12. BMS 777607 (ASLAN002) | c-Met inhibitor | Probechem Biochemicals [probechem.com]
- 13. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. researchgate.net [researchgate.net]
The Role of BMS-777607 in the Inhibition of Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Receptor tyrosine kinases (RTKs) play a pivotal role in regulating angiogenesis, making them attractive targets for anti-cancer therapies. BMS-777607 is a potent, ATP-competitive small molecule inhibitor that targets a specific family of RTKs, including c-Met, Axl, Ron, and Tyro3. This technical guide provides an in-depth overview of the role of BMS-777607 in inhibiting tumor angiogenesis. It details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Introduction to BMS-777607 and its Targets
BMS-777607 is a multi-targeted kinase inhibitor with high affinity for the c-Met, Axl, Ron, and Tyro3 receptor tyrosine kinases.[1][2][3] These receptors are key components of signaling pathways that drive various aspects of cancer progression, including proliferation, survival, migration, invasion, and angiogenesis.[4][5][6]
-
c-Met (Hepatocyte Growth Factor Receptor): The c-Met receptor, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades that promote endothelial cell proliferation, migration, and morphogenesis, all crucial steps in angiogenesis.[4][6][7][8] Overexpression of c-Met is frequently observed in various human cancers and is associated with poor prognosis.[7][8]
-
Axl: Axl, a member of the TAM (Tyro3, Axl, Mer) family of RTKs, is activated by its ligand Gas6. The Axl signaling pathway is implicated in promoting tumor cell survival, invasion, and resistance to therapy.[5][9] Importantly, Axl signaling is also a significant mediator of tumor angiogenesis.[5][9][10]
-
Ron: The Ron receptor tyrosine kinase, activated by its ligand macrophage-stimulating protein (MSP), has been shown to contribute to tumor progression by promoting cell scattering, invasion, and angiogenesis.[11][12][13]
By inhibiting these key RTKs, BMS-777607 effectively disrupts the signaling networks that fuel tumor angiogenesis.
Mechanism of Action in Angiogenesis Inhibition
BMS-777607 exerts its anti-angiogenic effects through a multi-pronged mechanism that involves direct inhibition of endothelial cell function and modulation of the tumor microenvironment.
Direct Effects on Endothelial Cells
BMS-777607 directly impacts endothelial cells, the primary building blocks of blood vessels, by:
-
Inhibiting Proliferation: By blocking the signaling pathways mediated by c-Met, Axl, and Ron, BMS-777607 can inhibit the proliferation of endothelial cells, thereby limiting the availability of cells needed for new vessel formation.
-
Suppressing Migration and Invasion: Endothelial cell migration and invasion of the extracellular matrix are essential for the sprouting of new blood vessels. BMS-777607 has been shown to suppress HGF-stimulated cell migration and invasion in a dose-dependent manner.[2][7]
-
Impairing Tube Formation: The ability of endothelial cells to form capillary-like structures, a process known as tube formation, is a critical step in angiogenesis. Studies have demonstrated that BMS-777607 significantly impairs the tube formation capacity of human umbilical vein endothelial cells (HUVECs).[9][10]
Modulation of the Tumor Microenvironment
Beyond its direct effects on endothelial cells, BMS-777607 also influences the tumor microenvironment to create an anti-angiogenic milieu:
-
Downregulation of Pro-Angiogenic Factors: The activation of c-Met, Axl, and Ron in tumor cells can lead to the secretion of pro-angiogenic factors such as vascular endothelial growth factor (VEGF).[5][14] By inhibiting these receptors, BMS-777607 can reduce the production of these critical signaling molecules, thereby indirectly inhibiting angiogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of BMS-777607 in inhibiting its targets and angiogenesis-related processes.
Table 1: Inhibitory Activity of BMS-777607 against Target Kinases
| Target Kinase | IC50 (nM) | Reference(s) |
| c-Met | 3.9 | [1][2][3] |
| Axl | 1.1 | [1][2][3] |
| Ron | 1.8 | [1][2][3] |
| Tyro3 | 4.3 | [1][2][3] |
Table 2: In Vitro Anti-Angiogenic and Anti-Tumor Activity of BMS-777607
| Cell Line | Assay | IC50 / Effect | Reference(s) |
| PC-3, DU145 | HGF-induced c-Met Autophosphorylation | < 1 nM | [1][2] |
| PC-3, DU145 | HGF-induced Cell Migration & Invasion | < 0.1 µM | [2][7] |
| GTL-16 | c-Met Autophosphorylation | 20 nM | [1][2] |
| KHT | c-Met Autophosphorylation | 10 nM | [1][2] |
| SF126, U118MG | Cell Viability (MTT Assay) | Significantly reduced at 12.5 µM | [15] |
| HUVEC | Tube Formation | Significant decrease in tube length and branch points at 12.5 µM | [9][10] |
Table 3: In Vivo Anti-Tumor and Anti-Angiogenic Activity of BMS-777607
| Tumor Model | Treatment Dose and Schedule | Outcome | Reference(s) |
| KHT lung metastasis | 25 mg/kg/day | 28.3% decrease in lung tumor nodules | [16] |
| SF126 glioblastoma xenografts | Not specified | 56% tumor volume reduction | [9][10][17] |
| U118MG glioblastoma xenografts | Not specified | >91% tumor remission | [9][10][17] |
| NCI-H226 xenografts | 5, 10, 25 mg/kg (oral gavage) | Significant tumor growth inhibition |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by BMS-777607 and the workflows of common experimental assays used to evaluate its anti-angiogenic effects.
Caption: BMS-777607 inhibits c-Met, Axl, and Ron signaling pathways.
Caption: Workflow for the endothelial cell tube formation assay.
Caption: Workflow for the ex vivo aortic ring assay.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of BMS-777607's anti-angiogenic properties.
Western Blot Analysis for Receptor Phosphorylation
Objective: To determine the inhibitory effect of BMS-777607 on the phosphorylation of c-Met, Axl, and downstream signaling proteins like Akt and ERK.
Protocol:
-
Cell Culture and Treatment:
-
Culture endothelial cells (e.g., HUVECs) or tumor cells expressing the target receptors in appropriate growth medium until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of BMS-777607 (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the respective ligand (e.g., HGF for c-Met, Gas6 for Axl) for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of c-Met, Axl, Akt, and ERK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Endothelial Cell Tube Formation Assay
Objective: To assess the effect of BMS-777607 on the ability of endothelial cells to form capillary-like structures in vitro.
Protocol:
-
Plate Coating:
-
Thaw Matrigel Basement Membrane Matrix on ice.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in EGM-2 medium.
-
Seed the HUVECs (e.g., 1.5 x 10^4 cells/well) onto the solidified Matrigel.
-
Add BMS-777607 at various concentrations or vehicle control to the wells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
Capture images of the tube networks at a predetermined time point.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ).
-
Aortic Ring Assay
Objective: To evaluate the effect of BMS-777607 on angiogenesis in an ex vivo model that preserves the three-dimensional architecture of a blood vessel.
Protocol:
-
Aorta Dissection and Ring Preparation:
-
Humanely euthanize a mouse and dissect the thoracic aorta.
-
Clean the aorta of periaortic fibro-adipose tissue in sterile PBS.
-
Cross-section the aorta into 1 mm thick rings.
-
-
Embedding and Treatment:
-
Embed the aortic rings in a gel matrix (e.g., Matrigel or collagen type I) in a 48-well plate.
-
Allow the gel to polymerize at 37°C.
-
Add endothelial cell growth medium supplemented with BMS-777607 at desired concentrations or vehicle control.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days, replacing the medium every 2-3 days.
-
Monitor the outgrowth of microvessels from the aortic rings using a phase-contrast microscope.
-
-
Quantification:
-
Capture images of the sprouting microvessels at different time points.
-
Quantify the extent of angiogenesis by measuring the number and length of the sprouts.
-
In Vivo Tumor Xenograft Model
Objective: To assess the in vivo anti-tumor and anti-angiogenic efficacy of BMS-777607.
Protocol:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., SF126 or U118MG glioblastoma cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer BMS-777607 (e.g., 25 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection.
-
-
Tumor Growth Measurement:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
-
Analysis of Angiogenesis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Fix the tumors in formalin and embed in paraffin.
-
Perform immunohistochemical staining on tumor sections using an antibody against an endothelial cell marker (e.g., CD31) to visualize blood vessels.
-
Quantify the microvessel density (MVD) by counting the number of stained vessels per microscopic field.
-
Conclusion
BMS-777607 is a potent inhibitor of the c-Met, Axl, and Ron receptor tyrosine kinases, which are crucial drivers of tumor angiogenesis. Through its multifaceted mechanism of action, which includes the direct inhibition of endothelial cell proliferation, migration, and tube formation, as well as the modulation of the tumor microenvironment, BMS-777607 demonstrates significant anti-angiogenic and anti-tumor activity in preclinical models. The comprehensive data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance our understanding and therapeutic application of RTK inhibitors in oncology. Further investigation into the clinical efficacy of BMS-777607, both as a monotherapy and in combination with other anti-cancer agents, is warranted.
References
- 1. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. forlabs.co.uk [forlabs.co.uk]
- 4. Mouse Aortic Ring Assay: A New Approach of the Molecular Genetics of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation of a Histological Method to Measure Microvessel Density in Whole-Slide Images of Cancer Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. corning.com [corning.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
BMS-777607: A Technical Guide for Cell Biology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-777607 is a potent and selective small-molecule inhibitor of the c-Met and Axl receptor tyrosine kinases (RTKs), along with other members of the Met-related family, including Ron and Tyro3.[1][2][3] Its ability to target key signaling nodes involved in cell proliferation, survival, migration, and invasion makes it a valuable tool for basic research in cell biology and a compound of interest in oncology drug development. This guide provides an in-depth technical overview of BMS-777607, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the signaling pathways it modulates.
Mechanism of Action
BMS-777607 functions as an ATP-competitive inhibitor of the c-Met kinase family.[1][2] By binding to the ATP-binding pocket of these kinases, it prevents their autophosphorylation and subsequent activation.[1][2][4] This blockade of kinase activity leads to the downstream inhibition of critical signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[4][5] The inhibition of these pathways ultimately results in reduced cell proliferation, migration, and invasion, and can induce apoptosis in cancer cells that are dependent on c-Met or Axl signaling.[5][6]
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of BMS-777607 from various in vitro and cell-based assays.
Table 1: In Vitro Kinase Inhibitory Activity of BMS-777607
| Target Kinase | IC50 (nM) |
| Axl | 1.1[1][2][3] |
| Ron | 1.8[1][2][3] |
| c-Met | 3.9[1][2][3] |
| Tyro3 | 4.3[1][2][3] |
| Mer | 14.0[7][8] |
| Flt-3 | 16[7] |
| Aurora B | 78[7][8] |
| Lck | 120[7][8] |
| VEGFR2 | 180[7][8] |
Table 2: Cellular Inhibitory Activity of BMS-777607
| Cell Line | Assay | IC50 | Reference |
| PC-3, DU145 | HGF-induced c-Met Autophosphorylation | < 1 nM | [1][2][4] |
| KHT | c-Met Autophosphorylation | 10 nM | [2] |
| GTL-16 | c-Met Autophosphorylation | 20 nM | [1][2][3] |
| PC-3, DU145 | HGF-induced Cell Migration & Invasion | < 0.1 µM | [1][4] |
| U118MG (Glioblastoma) | Cell Viability (MTT Assay, 4h) | ~15 µM | [6] |
| SF126 (Glioblastoma) | Cell Viability (MTT Assay, 4h) | ~20 µM | [6] |
| U118MG (Glioblastoma) | Cell Viability (MTT Assay, 12h) | ~10 µM | [6] |
| SF126 (Glioblastoma) | Cell Viability (MTT Assay, 12h) | ~15 µM | [6] |
| HuCCT1 (Cholangiocarcinoma) | Clonogenic Growth (6 days) | 11.4 µM | [9] |
| KKU-100 (Cholangiocarcinoma) | Clonogenic Growth (6 days) | 5.9 µM | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving BMS-777607 are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
In Vitro Kinase Assay
This assay determines the direct inhibitory effect of BMS-777607 on the enzymatic activity of a purified kinase.
Materials:
-
Recombinant purified kinase (e.g., c-Met, Axl)
-
Kinase buffer (e.g., 20 mM Tris-Cl, 5 mM MnCl2, 0.1 mg/mL BSA, 0.5 mM DTT)[1]
-
Substrate (e.g., 3 µg of poly(Glu/Tyr))[1]
-
[γ-33P]ATP[1]
-
ATP (1 µM)[1]
-
BMS-777607 (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
Procedure:
-
Prepare serial dilutions of BMS-777607 in DMSO. A final concentration range of 0.1 nM to 10 µM is recommended.
-
In a reaction tube, combine the recombinant kinase, kinase buffer, and the substrate.
-
Add the diluted BMS-777607 or DMSO (vehicle control) to the reaction tubes and incubate for a pre-determined time (e.g., 10-15 minutes) at 30°C.
-
Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.
-
Incubate the reaction for 1 hour at 30°C.[1]
-
Stop the reaction by adding cold TCA to a final concentration of 8%.[1]
-
Spot the reaction mixture onto a filter membrane and wash extensively to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter membrane using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each BMS-777607 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of BMS-777607 on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., U118MG, SF126)
-
Complete cell culture medium
-
BMS-777607 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-777607 in complete culture medium. A final concentration range of 0.1 µM to 50 µM is a reasonable starting point.
-
Remove the old medium from the wells and add the medium containing different concentrations of BMS-777607 or DMSO (vehicle control).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Cell Migration and Invasion Assays
These assays assess the impact of BMS-777607 on the migratory and invasive potential of cells.
a) Wound Healing (Scratch) Assay for Migration:
Materials:
-
Cells of interest
-
Complete cell culture medium
-
BMS-777607
-
6-well or 12-well plates
-
Pipette tip (e.g., p200)
Procedure:
-
Seed cells in a plate and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[3]
-
Gently wash the cells with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of BMS-777607 or DMSO.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
b) Transwell Invasion Assay:
Materials:
-
Transwell inserts (with a porous membrane, e.g., 8 µm pores)[3]
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with chemoattractant, e.g., 10% FBS)[3]
-
BMS-777607
-
Cotton swabs
-
Staining solution (e.g., crystal violet)[3]
Procedure:
-
For the invasion assay, coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing different concentrations of BMS-777607 or DMSO.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add complete medium containing a chemoattractant to the lower chamber.
-
Incubate for a suitable period (e.g., 24 hours) to allow cells to migrate/invade through the membrane.
-
Remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.
-
Fix and stain the cells that have migrated/invaded to the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
Western Blotting
This technique is used to detect changes in protein expression and phosphorylation levels following BMS-777607 treatment.
Materials:
-
Cells of interest
-
BMS-777607
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with BMS-777607 at various concentrations and for different durations.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative changes in protein expression and phosphorylation.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways affected by BMS-777607 and a general experimental workflow for its characterization.
Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.
Caption: Axl signaling pathway and the inhibitory action of BMS-777607.
Caption: General experimental workflow for characterizing BMS-777607.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
Methodological & Application
BMS 777607 cell culture working concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the MET tyrosine kinase family.[1][2] It demonstrates high affinity for c-Met, Axl, Ron, and Tyro3, thereby blocking the autophosphorylation and subsequent activation of these receptor tyrosine kinases (RTKs).[3] The binding of BMS-777607 to these receptors prevents the action of ligands like Hepatocyte Growth Factor (HGF), disrupting downstream signaling pathways crucial for tumor cell proliferation, survival, invasion, and metastasis.[1][2]
Primarily, BMS-777607 targets the c-Met/HGF signaling axis, which is frequently overexpressed or mutated in various cancers.[1] However, its activity extends to other TAM (Tyro3, Axl, Mer) family kinases. At higher, therapeutic concentrations, it may also inhibit other kinases, such as Aurora B, which can lead to distinct cellular phenotypes like polyploidy.[4][5] This multi-kinase inhibition profile makes BMS-777607 a valuable tool for studying cancer biology and a potential therapeutic agent.[4]
Compound Properties and Stock Solution Preparation
Solubility
BMS-777607 is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 100 mg/mL (194.97 mM).[6] It is not soluble in water or ethanol.[7] For cell culture applications, it is critical to use fresh, anhydrous DMSO, as the compound's solubility can be significantly reduced by moisture.[3][6]
Protocol: Stock Solution Preparation (10 mM)
-
Reagents and Materials:
-
BMS-777607 powder (MW: 512.89 g/mol )[3]
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
To prepare a 10 mM stock solution, weigh out 5.13 mg of BMS-777607 powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex or sonicate gently until the compound is completely dissolved. Ultrasonic treatment may be necessary.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
-
Storage:
Quantitative Data Summary
Table 1: IC₅₀ Values of BMS-777607 (Cell-Free Enzymatic Assays)
| Target Kinase | IC₅₀ (nM) | Citation |
| Axl | 1.1 | [3][6] |
| Ron | 1.8 | [3][6] |
| c-Met | 3.9 | [3][6] |
| Tyro3 | 4.3 | [3][6] |
| Mer | 14.0 | [4] |
| Flt-3 | 16.0 | [4] |
| Aurora B | 78.0 | [4] |
| Lck | 120.0 | [4] |
| VEGFR-2 | 180.0 | [4] |
Table 2: IC₅₀ Values of BMS-777607 (Cell-Based Assays)
| Cell Line | Assay Type | IC₅₀ | Citation |
| PC-3 | HGF-triggered c-Met autophosphorylation | < 1 nM | [3][6] |
| DU145 | HGF-triggered c-Met autophosphorylation | < 1 nM | [3][6] |
| KHT | Basal c-Met autophosphorylation | 10 nM | [3][6] |
| GTL-16 | c-Met autophosphorylation (cell lysate) | 20 nM | [3][6] |
| PC-3 | Stimulated cell migration and invasion | < 0.1 µM | [3][6] |
| DU145 | Stimulated cell migration and invasion | < 0.1 µM | [3][6] |
| U118MG | Cell Viability (MTT Assay) | 12.5 µM | [8] |
| SF126 | Cell Viability (MTT Assay) | 12.5 µM | [8] |
| HUVEC | Cell Viability | ~12.5 µM | [8][9] |
Table 3: Recommended Working Concentrations for Cell-Based Assays
| Application | Cell Line(s) | Working Concentration | Treatment Time | Citation |
| Inhibition of HGF-induced cell scattering | PC-3, DU145 | 0.5 µM | - | [3][6] |
| Inhibition of cell scatter, motility, invasion | KHT | ~1 µM | 24 hours | [3][6] |
| Inhibition of downstream signaling (p-ERK, p-Akt) | KHT | ~10 µM | 2 hours | [3][6] |
| Induction of polyploidy | T-47D, ZR-75-1 | 5 µM | 24 hours | [4] |
| Inhibition of AXL phosphorylation | U118MG, SF126 | 12.5 µM | 12 hours | [8] |
| Inhibition of clonogenic growth | T-47D, ZR-75-1 | Dose-dependent | - | [4] |
| Anti-angiogenic tube formation assay | HUVEC | 12.5 µM | 4-20 hours | [9] |
Detailed Experimental Protocols
Protocol: Cell Proliferation (MTT Assay)
This protocol is adapted from methodologies used for KHT, U118MG, and SF126 cells.[6][8]
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of BMS-777607 in culture medium from your 10 mM DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent toxicity. A vehicle control (medium with 0.1% DMSO) is essential.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared BMS-777607 dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC₅₀ value.
Protocol: Transwell Invasion Assay
This protocol is based on a general method for assessing cancer cell invasion.[6][10]
-
Insert Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.[10]
-
Cell Preparation: Culture cells to ~80% confluency, then serum-starve them for 12-24 hours. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Assay Setup:
-
Add 500-750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower wells of a 24-well plate.[10]
-
To the cell suspension, add BMS-777607 to the desired final concentration (and a DMSO vehicle control).
-
Add 100-200 µL of the cell suspension (containing ~1-2 x 10⁴ cells) to the upper chamber of each Transwell insert.[10]
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Staining:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells from the top surface of the membrane.
-
Fix the inserts in 4% paraformaldehyde or methanol for 15 minutes.
-
Stain the invading cells on the underside of the membrane with 0.1% Crystal Violet for 20 minutes.[6]
-
-
Analysis:
-
Gently wash the inserts in water and allow them to air dry.
-
Using a microscope, count the number of stained, invaded cells in 4-5 random fields per insert.
-
Calculate the average number of invaded cells and compare treated groups to the vehicle control.
-
Protocol: Western Blot for Phospho-Kinase Analysis
This protocol is essential for confirming the mechanism of action by observing the inhibition of receptor autophosphorylation.[6][8]
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of BMS-777607 for the desired time (e.g., 2 hours for downstream signaling, 12 hours for receptor phosphorylation).[6][8]
-
Stimulation (if required): For pathways like c-Met, you may need to stimulate the cells with a ligand (e.g., HGF) for 15-30 minutes before lysis to induce robust receptor phosphorylation in control groups.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-Met, anti-phospho-Axl) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-Met) or a housekeeping protein like β-actin or GAPDH.
References
- 1. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lifetechindia.com [lifetechindia.com]
Protocol for Preparing BMS-777607 Stock Solution
Application Note
BMS-777607 is a potent and selective, ATP-competitive inhibitor of the Met-related receptor tyrosine kinases, including c-Met, Axl, Ron, and Tyro3.[1][2] It plays a crucial role in cancer research by disrupting the MET signaling pathway, which is often dysregulated in various tumor types, affecting cell proliferation, survival, invasion, and angiogenesis.[3] Accurate and consistent preparation of BMS-777607 stock solutions is critical for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings. This document provides a detailed protocol for the preparation of a BMS-777607 stock solution, primarily for in vitro research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of BMS-777607 is provided in the table below. This information is essential for accurate calculations and handling of the compound.
| Property | Value | Source |
| CAS Number | 1025720-94-8 | [1][3][4] |
| Molecular Formula | C₂₅H₁₉ClF₂N₄O₄ | [1][3][5] |
| Molecular Weight | 512.89 g/mol | [1][3][6] |
| Appearance | White to off-white solid | [2] |
| Solubility (in vitro) | DMSO: ≥ 39 mg/mL (76.04 mM) | [1] |
| DMF: 20 mg/mL | [4] | |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Experimental Protocol: Preparation of a 10 mM BMS-777607 Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of BMS-777607 in dimethyl sulfoxide (DMSO). This is a common concentration for in vitro studies and allows for easy dilution to final working concentrations.
Materials:
-
BMS-777607 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Determine the required mass of BMS-777607:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 512.89 g/mol x 1000 mg/g = 5.13 mg
-
-
-
Weighing BMS-777607:
-
Carefully weigh out the calculated amount of BMS-777607 powder using an analytical balance. It is recommended to weigh the powder in a microcentrifuge tube to minimize transfer loss.
-
-
Adding Solvent:
-
Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the BMS-777607 powder. For the example above, add 1 mL of DMSO.
-
-
Dissolving the Compound:
-
Tightly cap the tube and vortex thoroughly until the powder is completely dissolved.
-
For compounds that are slow to dissolve, brief sonication in an ultrasonic bath may be helpful.[2] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
-
Safety Precautions:
-
BMS-777607 is a research chemical. Standard laboratory safety procedures should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO is a penetration enhancer and can carry dissolved substances through the skin. Avoid direct contact with the skin.
In Vivo Formulation (for reference)
For in vivo experiments, a different formulation is typically required to ensure biocompatibility and solubility in an aqueous environment. A common method involves a multi-solvent system. For example, one protocol suggests the following steps:
-
Dissolve BMS-777607 in 10% DMSO.
-
Add 40% PEG300 and mix.
-
Add 5% Tween-80 and mix.
-
Finally, add 45% saline to reach the final volume.[1]
It is crucial to prepare this solution fresh before each use.
Visualizations
The following diagrams illustrate the key signaling pathway inhibited by BMS-777607 and the experimental workflow for preparing the stock solution.
Caption: Signaling pathway inhibited by BMS-777607.
References
Application Notes and Protocols: In Vivo Administration of BMS-777607 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage and administration of BMS-777607 in various mouse models, intended for preclinical cancer research. The protocols and data presented are synthesized from peer-reviewed scientific literature.
Introduction to BMS-777607
BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the MET receptor tyrosine kinase family.[1][2][3] It demonstrates significant inhibitory activity against c-Met, Axl, Ron, and Tyro3 kinases, with IC50 values in the low nanomolar range.[2][3] By targeting these kinases, BMS-777607 disrupts key signaling pathways involved in tumor cell proliferation, survival, migration, and invasion.[2][4][5] Preclinical studies have demonstrated its anti-tumor efficacy in a variety of cancer models.
Quantitative Data Summary
The following tables summarize the in vivo dosages and administration routes of BMS-777607 used in different mouse models as reported in the literature.
Table 1: Oral Administration of BMS-777607 in Mice
| Mouse Model | Tumor Type | Dosage | Dosing Schedule | Key Findings |
| Athymic mice | GTL-16 human gastric cancer xenografts | 6.25-50 mg/kg | Not specified | Significant reduction in tumor volume with no observed toxicity.[1][3][6] |
| C3H/HeJ mice | KHT rodent fibrosarcoma (lung metastasis model) | 10 mg/kg | Once daily | Mild, non-significant inhibition of lung nodule formation.[1][3][6] |
| C3H/HeJ mice | KHT rodent fibrosarcoma (lung metastasis model) | 25 mg/kg | Once daily | Significant decrease in the number of lung tumor nodules (28.3%) and impaired metastatic phenotype.[1][3][5] |
Table 2: Intraperitoneal (i.p.) Administration of BMS-777607 in Mice
| Mouse Model | Tumor Type | Dosage | Dosing Schedule | Key Findings |
| CD1NuNu mice | U118MG glioblastoma xenografts | 30 mg/kg | Twice a day for 6 days | Over 90% tumor reduction, with some cases of complete tumor regression.[7] |
| CD1NuNu mice | SF126 glioblastoma xenografts | 30 mg/kg | Twice a day | 56% tumor volume reduction.[7][8] |
| CD1NuNu mice | SF126 glioblastoma xenografts | 100 mg/kg | Twice a day | Further tumor regression compared to 30 mg/kg, showing a dose-dependent effect.[7] |
| C57BL/6 mice | E0771 triple-negative breast cancer syngeneic model | 25 mg/kg | Once daily | Partial inhibition of tumor growth when used as a single agent.[9] |
Signaling Pathway
BMS-777607 primarily targets the c-Met receptor tyrosine kinase and other members of its family (Axl, Ron, Tyro3). Upon binding of its ligand, Hepatocyte Growth Factor (HGF), c-Met dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell proliferation, survival, and motility. BMS-777607 acts as an ATP-competitive inhibitor, blocking the kinase activity of these receptors and thereby inhibiting downstream signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 7. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Detection of p-Met Downregulation via Western Blot Following BMS-777607 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the efficacy of the c-Met inhibitor, BMS-777607, by monitoring the phosphorylation status of the c-Met receptor tyrosine kinase using Western blotting.
Introduction
The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a key driver in cell proliferation, survival, invasion, and angiogenesis.[1] Aberrant activation of c-Met signaling is implicated in the progression of numerous cancers. BMS-777607 is a potent and selective ATP-competitive inhibitor of c-Met kinase.[2] It functions by binding to c-Met, thereby preventing its autophosphorylation and disrupting downstream signaling pathways.[1][3] This protocol outlines a reliable method to detect the decrease in phosphorylated c-Met (p-Met) in cancer cell lines following treatment with BMS-777607.
Signaling Pathway
BMS-777607 inhibits the autophosphorylation of c-Met, which in turn blocks the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This disruption of signaling can lead to an inhibition of metastatic processes.[4]
Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.
Experimental Data Summary
The following table summarizes representative data on the inhibitory effect of BMS-777607 on c-Met phosphorylation and related cellular functions.
| Cell Line | Treatment Concentration | Incubation Time | Effect on p-Met | Downstream Effects | Reference |
| PC-3 & DU145 | < 1 nM (IC50) | Not Specified | Potent inhibition of HGF-triggered c-Met autophosphorylation. | Almost complete inhibition of HGF-induced cell scattering at 0.5 µM.[2][4] | [2] |
| KHT | 10 nM (IC50) | 2 hours | Potent elimination of basal autophosphorylated c-Met. | Dose-dependent inhibition of ERK, Akt, p70S6K, and S6 phosphorylation. | [2] |
| GTL-16 | 20 nM (IC50) | Not Specified | Potent blockade of c-Met autophosphorylation in cell lysates. | Selective inhibition of proliferation. | [2] |
| U118MG & SF126 | 12.5 µM | 12 hours | Significant reduction in phosphorylated AXL (a related RTK also inhibited by BMS-777607). | Reduced cell proliferation and migration. | [5] |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Experimental Workflow
Caption: Western blot workflow for p-Met detection.
Cell Culture and Treatment
-
Culture your chosen cancer cell line (e.g., PC-3, DU145, KHT) to approximately 70-80% confluency.
-
Serum-starve the cells overnight if you plan to stimulate with Hepatocyte Growth Factor (HGF).
-
Treat the cells with varying concentrations of BMS-777607 (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined duration (e.g., 2, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
If applicable, stimulate the cells with HGF for 15-30 minutes before harvesting.
Cell Lysis and Protein Extraction
To preserve the phosphorylation state of proteins, it is crucial to work quickly and keep all samples and buffers on ice.[6]
-
After treatment, aspirate the culture medium and wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells directly on the plate by adding ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6][7]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE
-
Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by visualizing the pre-stained molecular weight markers on the membrane.
Membrane Blocking
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane in a blocking solution, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST), for 1 hour at room temperature with gentle agitation.[6]
-
Note: Avoid using non-fat dry milk for blocking as it contains phosphoproteins (casein) that can cause high background.[6]
-
Primary Antibody Incubation
-
Dilute the primary antibodies (e.g., rabbit anti-p-Met and rabbit anti-total-Met) in blocking buffer at the concentration recommended by the manufacturer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Important: A blot for total c-Met should be run in parallel to demonstrate that the observed decrease in p-Met is not due to a decrease in the total amount of c-Met protein.
Secondary Antibody Incubation
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 10 minutes each with TBST.
Signal Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software. Normalize the p-Met signal to the total Met signal for each sample.
Conclusion
This protocol provides a robust framework for evaluating the inhibitory effect of BMS-777607 on c-Met phosphorylation. By quantifying the reduction in p-Met levels, researchers can effectively assess the molecular efficacy of this compound and its potential as a therapeutic agent in cancers with aberrant c-Met signaling.
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stratech.co.uk [stratech.co.uk]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Note: Measuring Cell Viability in Response to BMS-777607 using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the c-Met proto-oncogene and several related receptor tyrosine kinases (RTKs), including Axl, Ron, and Tyro3.[1][2] The c-Met signaling pathway is crucial for cellular growth, proliferation, survival, and motility; its dysregulation is implicated in numerous human cancers.[3][4] BMS-777607 disrupts this pathway by preventing the autophosphorylation of c-Met, thereby inhibiting downstream signaling and potentially inducing cell death in tumors where this pathway is overactive.[1][3]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. It provides a quantitative measure of how a compound like BMS-777607 affects cell proliferation and survival. This application note provides a detailed protocol for using the MTT assay to determine the cytotoxic or cytostatic effects of BMS-777607 on cancer cell lines.
Mechanism of Action of BMS-777607
BMS-777607 exerts its anti-tumor effects by targeting the kinase activity of c-Met and other members of its family, such as Axl.[2] Activation of these receptors by their ligands (e.g., Hepatocyte Growth Factor for c-Met) triggers a signaling cascade that promotes cancer cell proliferation and survival.[4][5] BMS-777607's inhibition of these initial signaling events leads to the downregulation of major downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways.[1][5][6] This blockade ultimately reduces cell proliferation and can induce apoptosis.[7][8]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of viable cells. The resulting insoluble formazan crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution.[9] The intensity of the purple color, which is directly proportional to the number of living, metabolically active cells, is quantified by measuring the absorbance using a spectrophotometer.[10]
Data Presentation: Effect of BMS-777607 on Cell Viability
The inhibitory concentration 50 (IC₅₀) is a common measure of a compound's potency. It represents the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%. The IC₅₀ values for BMS-777607 can vary significantly depending on the cell line and the duration of the assay.[11][12]
| Cell Line | Cancer Type | Assay Duration | IC₅₀ Value (µM) | Reference |
| U118MG | Glioblastoma | 4 hours | ~15 µM | [7][13] |
| U118MG | Glioblastoma | 12 hours | ~13 µM | [7][13] |
| SF126 | Glioblastoma | 4 hours | ~18 µM | [7][13] |
| SF126 | Glioblastoma | 12 hours | ~14 µM | [7][13] |
| T-47D | Breast Cancer | Not Specified | < 5 µM | [14] |
| ZR-75-1 | Breast Cancer | Not Specified | < 5 µM | [14] |
Note: The values presented are derived from cell viability or proliferation assays. IC₅₀ values for direct kinase inhibition in cell-free assays are significantly lower, often in the low nanomolar range.[1][2]
Experimental Protocol: MTT Assay for BMS-777607
This protocol is designed for a 96-well plate format but can be adapted for other formats.
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
BMS-777607 (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT Solubilization Solution (e.g., DMSO, or 0.04 M HCl in isopropanol)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm and 630-650 nm (reference wavelength).
-
BMS-777607 Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) by dissolving BMS-777607 powder in sterile DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[15][16] Protect the solution from light by wrapping the tube in aluminum foil. Sterilize by passing through a 0.22 µm filter. Store at 4°C for short-term use or at -20°C for long-term storage.[15][16]
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells per well in 100 µL of complete medium).[17] Include wells with medium only for blank measurements. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.[18]
-
Cell Treatment:
-
On the day of treatment, thaw the BMS-777607 stock solution. Prepare a series of dilutions in complete culture medium to achieve the desired final concentrations.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest drug concentration group (e.g., <0.5%).[19]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BMS-777607 or the vehicle control.
-
-
Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (for a final concentration of 0.5 mg/mL).[10][18] Mix gently by tapping the plate.
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C. Visually inspect the wells under a microscope for the formation of purple formazan crystals. The incubation time can be optimized based on the cell type and density.[17]
-
Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals. For adherent cells, this can be done by aspiration. For suspension cells, centrifuge the plate first.[16]
-
Add 100-150 µL of MTT Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[18]
-
Mix thoroughly by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes, protected from light.[16] Ensure all crystals are fully dissolved.
-
-
Absorbance Measurement: Measure the absorbance within 1 hour of solubilization.[16] Use a microplate reader to measure the optical density at 570 nm. A reference wavelength of 630 nm or higher is recommended to subtract background absorbance.[17]
-
Correct for Background: Average the absorbance values from the "medium only" blank wells and subtract this value from all other readings.
-
Calculate Percent Viability: The percent viability for each treatment concentration is calculated relative to the vehicle-treated control cells.
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Determine IC₅₀: Plot the percent viability against the log of the BMS-777607 concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the IC₅₀ value.[12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. AXL signaling in cancer: from molecular insights to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. biotium.com [biotium.com]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-777607 in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BMS-777607, a potent and selective inhibitor of the c-Met and Axl receptor tyrosine kinases, in three-dimensional (3D) tumor spheroid models. This document outlines the mechanism of action, offers detailed experimental protocols, and presents data interpretation guidelines for assessing the efficacy of BMS-777607 in a more physiologically relevant in vitro setting.
Introduction
BMS-777607 is a small molecule, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases, with high potency against c-Met, Axl, Ron, and Tyro3.[1][2] The c-Met signaling pathway, activated by its ligand, hepatocyte growth factor (HGF), is a critical driver in cancer progression, promoting cell proliferation, survival, migration, and invasion.[3][4] Dysregulation of the c-Met pathway is implicated in numerous malignancies. BMS-777607 effectively blocks HGF-stimulated c-Met autophosphorylation and subsequent downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[5] Three-dimensional tumor spheroids better mimic the tumor microenvironment, including cellular heterogeneity, nutrient gradients, and cell-cell interactions, compared to traditional 2D cell cultures, making them a valuable model for evaluating the therapeutic potential of inhibitors like BMS-777607.[6][7]
Mechanism of Action
BMS-777607 primarily exerts its anti-tumor effects by inhibiting the kinase activity of c-Met and other related receptors. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting key cellular processes that contribute to tumor growth and metastasis.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for c-Met in Tissues Treated with BMS 777607
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, motility, migration, and invasion.[1] Its ligand, hepatocyte growth factor (HGF), activates multiple downstream signaling cascades, including the PI3K/AKT, MAPK/RAS, and STAT pathways.[2] Dysregulated c-Met signaling, through mechanisms like overexpression, mutation, or amplification, is implicated in the progression and metastasis of various cancers, making it a key therapeutic target.[2][3]
BMS 777607 is a potent and selective small-molecule inhibitor of the c-Met kinase family.[4][5] It functions as an ATP-competitive inhibitor, effectively blocking c-Met autophosphorylation and subsequent downstream signaling.[6][7] This inhibition can suppress tumor growth, invasion, and metastasis.[8] Immunohistochemistry (IHC) is an invaluable technique to visualize and quantify the expression and phosphorylation status of c-Met in tissue samples, thereby providing a method to assess the pharmacodynamic effects of inhibitors like this compound in preclinical and clinical settings.
These application notes provide a detailed protocol for IHC staining of total c-Met and phosphorylated c-Met (p-cMet) in formalin-fixed, paraffin-embedded (FFPE) tissues, along with expected outcomes following treatment with this compound.
c-Met Signaling Pathway
Upon binding of HGF, the c-Met receptor dimerizes and autophosphorylates on specific tyrosine residues within its intracellular domain.[9] This activation creates docking sites for various signaling proteins, initiating downstream cascades that drive cellular processes like proliferation, survival, and motility.[1][2]
Caption: The c-Met signaling pathway initiated by HGF binding.
Mechanism of Action of this compound
This compound is a selective, ATP-competitive inhibitor of c-Met kinase.[6] By binding to the ATP-binding pocket of the c-Met catalytic domain, it prevents the autophosphorylation required for receptor activation, thereby blocking downstream signaling.[7] This leads to the inhibition of c-Met-driven cancer cell functions.[8]
Caption: Inhibition of c-Met autophosphorylation by this compound.
Quantitative Data Summary
This compound has demonstrated potent inhibition of c-Met and related kinases, leading to significant anti-tumor effects in preclinical models.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC₅₀ (nmol/L) | Reference |
|---|---|---|
| c-Met | 3.9 | [4][10] |
| Ron | 1.8 | [4][10] |
| Axl | 1.1 | [4][10] |
| Tyro-3 | 4.3 | [4][10] |
| Mer | 14.0 | [4] |
| Flt-3 | 16.0 | [4] |
| Aurora B | 78.0 | [4] |
| VEGFR2 | 180.0 | [4] |
IC₅₀ values represent the concentration of the inhibitor required to reduce kinase activity by 50%.
Table 2: In Vivo Efficacy of this compound in a KHT Murine Sarcoma Model
| Treatment Group | Dosage | Outcome | Result | Reference |
|---|---|---|---|---|
| Control | Vehicle | Number of Lung Tumor Nodules | Baseline | [8] |
| This compound | 25 mg/kg/day | Number of Lung Tumor Nodules | 28.3% decrease (p < 0.001) | [8] |
This study highlights the ability of this compound to impair the metastatic process in a model with constitutive c-Met activation.[8]
Table 3: Expected Changes in c-Met IHC Staining After this compound Treatment
| Antibody Target | Pre-Treatment Staining | Expected Post-Treatment Staining | Rationale |
|---|---|---|---|
| Total c-Met | Varies (membranous/cytoplasmic) | No significant change | This compound inhibits kinase activity, not protein expression.[6] |
| Phospho-c-Met (p-cMet) | Varies (membranous/cytoplasmic) | Significant decrease or loss of staining | This compound directly blocks c-Met autophosphorylation.[8][11] |
This table represents the anticipated outcome based on the known mechanism of action of this compound.
Experimental Protocols
Protocol: IHC Staining of c-Met and p-cMet in FFPE Tissues
This protocol provides a generalized procedure for the immunohistochemical detection of total c-Met and phospho-c-Met. Optimization may be required depending on the specific antibody, tissue type, and detection system used.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute (e.g., Histoclear)
-
Graded ethanol series (100%, 95%, 70%)
-
Deionized or distilled water (ddH₂O)
-
Antigen Retrieval Buffer:
-
For total c-Met: Tris/EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0)
-
For p-cMet: Sodium Citrate buffer (10 mM Sodium Citrate, pH 6.0)
-
-
Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST)
-
Endogenous Peroxidase Block: 3% Hydrogen Peroxide (H₂O₂) in methanol or PBS
-
Blocking Buffer: 10% normal serum (from the same species as the secondary antibody) in PBS[12]
-
Primary Antibodies (diluted in blocking buffer):
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG
-
Detection System: DAB (3,3'-Diaminobenzidine) chromogen kit
-
Counterstain: Hematoxylin
-
Dehydration Reagents: Graded ethanol series and xylene
-
Mounting Medium: Permanent, xylene-based mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Bake slides at 60°C for 30-60 minutes.[12][16] b. Immerse slides in xylene (or substitute) for 2 x 5 minutes.[17] c. Rehydrate through graded ethanol: 100% (2 x 5 min), 95% (1 x 5 min), 70% (1 x 5 min).[12][17] d. Rinse in ddH₂O for 5 minutes.[12]
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER): a. Submerge slides in the appropriate pre-heated antigen retrieval buffer in a pressure cooker, steamer, or water bath. b. Heat to 95-100°C and maintain for 20-30 minutes.[16][18] Do not allow the buffer to boil away. c. Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).[12] d. Rinse slides in ddH₂O, then in PBST for 5 minutes.
-
Peroxidase Blocking: a. Immerse slides in 3% H₂O₂ for 10-15 minutes at room temperature to block endogenous peroxidase activity.[12] b. Rinse slides 3 x 5 minutes in PBST.
-
Blocking: a. Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: a. Gently tap off excess blocking buffer (do not rinse). b. Apply diluted primary antibody (total c-Met or p-cMet) to cover the tissue section. c. Incubate overnight at 4°C in a humidified chamber.[13] (Alternatively, 1-2 hours at room temperature, but overnight is often preferred for optimal signal).
-
Secondary Antibody Incubation: a. Rinse slides 3 x 5 minutes in PBST. b. Apply the HRP-conjugated secondary antibody. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Detection: a. Rinse slides 3 x 5 minutes in PBST. b. Prepare the DAB chromogen solution according to the manufacturer's instructions. c. Apply DAB solution to the sections and monitor for color development (typically 1-10 minutes).[17] A positive signal will appear as a brown precipitate. d. Stop the reaction by immersing the slides in ddH₂O.[17]
-
Counterstaining: a. Immerse slides in Hematoxylin for 30 seconds to 2 minutes to stain cell nuclei blue.[17] b. "Blue" the hematoxylin by rinsing in running tap water for 5-10 minutes.
-
Dehydration and Mounting: a. Dehydrate the sections through a graded ethanol series (e.g., 95% for 10 sec, 100% for 2 x 10 sec).[17] b. Clear in xylene for 2 x 10 seconds.[17] c. Apply a coverslip using a permanent mounting medium.
Protocol: Quantitative Analysis of IHC Staining
Analysis of c-Met expression is typically semi-quantitative, based on both the intensity of the stain and the percentage of positive tumor cells.
-
Scoring Staining Intensity:
-
Determining Percentage of Positive Cells:
-
Visually estimate the percentage of tumor cells staining at each intensity level across the entire tissue section.
-
-
Calculating an H-Score (Histoscore):
-
The H-score provides a continuous value for expression and is calculated using the following formula:
-
H-Score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]
-
-
The final score ranges from 0 to 300. This method is more objective than simple positive/negative scoring.
-
Alternatively, a threshold for positivity can be defined, for example, as ≥50% of tumor cells staining with an intensity of 2+ or 3+.[14][19]
Experimental Workflow
The following diagram outlines the complete workflow from tissue collection to data analysis for assessing the effect of this compound on c-Met phosphorylation.
Caption: Workflow for IHC analysis of c-Met in treated tissues.
References
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-MET [abbviescience.com]
- 3. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Facebook [cancer.gov]
- 8. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Met (c-Met) antibody (ab74217) | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. c-Met Monoclonal Antibody (3D4) (37-0100) [thermofisher.com]
- 14. carislifesciences.com [carislifesciences.com]
- 15. biocompare.com [biocompare.com]
- 16. nordicbiosite.com [nordicbiosite.com]
- 17. m.youtube.com [m.youtube.com]
- 18. stagebio.com [stagebio.com]
- 19. Improved diagnostics targeting c-MET in non-small cell lung cancer: expression, amplification and activation? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. discover-met.com [discover-met.com]
Troubleshooting & Optimization
Troubleshooting BMS 777607 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the c-Met kinase inhibitor, BMS-777607.
Frequently Asked Questions (FAQs) - BMS-777607 Solubility
Q1: I'm observing precipitation when I add my BMS-777607 stock solution to my cell culture media. What is causing this?
A1: BMS-777607 is poorly soluble in aqueous solutions like cell culture media.[1] It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][2][3][4] When a concentrated DMSO stock solution of BMS-777607 is diluted into an aqueous environment, the compound can precipitate out of solution. This is a common issue with hydrophobic small molecules.
Q2: What is the recommended solvent for preparing a stock solution of BMS-777607?
A2: The recommended solvent for preparing a stock solution of BMS-777607 is DMSO.[1][2][3][4] It has been shown to be soluble in DMSO at concentrations of 5 mg/mL, ≥ 25.65mg/mL, and >10 mM.[2][4][5]
Q3: How can I prevent BMS-777607 from precipitating in my cell culture experiments?
A3: To prevent precipitation, it is crucial to ensure that the final concentration of DMSO in your cell culture medium is kept as low as possible while still maintaining the solubility of BMS-777607. Here are some strategies:
-
Prepare a high-concentration stock solution in 100% DMSO. This allows for a smaller volume to be added to your media, minimizing the final DMSO concentration.
-
Perform serial dilutions in DMSO, not in aqueous solutions. If you need a range of concentrations for a dose-response experiment, make the dilutions in 100% DMSO before adding them to the media.
-
Add the DMSO stock directly to the cell culture media with gentle mixing. Pipette the stock solution directly into the media and swirl or gently pipette up and down to disperse it quickly.
-
Pre-warm the media. Having the media at 37°C can sometimes help with solubility.
-
Consider the final DMSO concentration. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is best to keep it below 0.1% if possible. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q4: What are the known solubility specifications for BMS-777607?
A4: The following table summarizes the reported solubility data for BMS-777607 in various solvents.
| Solvent/System | Solubility |
| DMSO | > 10 mM[2] |
| DMSO | ≥ 39 mg/mL (76.04 mM)[3] |
| DMSO | ≥ 25.65 mg/mL[4] |
| DMSO | 5 mg/ml[5] |
| DMF | 20 mg/ml[5] |
| DMF:PBS (pH 7.2) (1:7) | 0.1 mg/ml[5] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.87 mM)[3] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (4.87 mM)[3] |
| Water | Not soluble[1] |
| Ethanol | Not soluble[1] |
Troubleshooting Guide: BMS-777607 Precipitation in Cell Culture
This guide provides a step-by-step workflow to address solubility issues with BMS-777607 in your experiments.
Caption: Troubleshooting workflow for BMS-777607 solubility issues.
Experimental Protocols
Protocol 1: Preparation of BMS-777607 Stock Solution
-
Materials: BMS-777607 powder, sterile 100% DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of BMS-777607 powder.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex or gently warm the solution at 37°C to ensure complete dissolution.[2]
-
Visually inspect the solution to ensure there are no particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months or at -80°C for longer-term storage.[2][4]
-
Protocol 2: Treating Cells with BMS-777607
-
Materials: Prepared BMS-777607 stock solution (in 100% DMSO), cell culture media, cultured cells.
-
Procedure:
-
Thaw an aliquot of the BMS-777607 stock solution at room temperature.
-
If necessary, perform serial dilutions of the stock solution in 100% DMSO to achieve the desired intermediate concentrations.
-
Warm the cell culture media to 37°C.
-
Directly add the required volume of the BMS-777607 DMSO solution to the pre-warmed cell culture media. For example, to achieve a 1 µM final concentration from a 10 mM stock, add 1 µL of the stock to 10 mL of media.
-
Immediately and gently mix the media by swirling or pipetting to ensure rapid and even dispersion of the compound.
-
Remove the old media from your cells and replace it with the media containing BMS-777607.
-
Remember to include a vehicle control by adding the same volume of 100% DMSO to an equivalent volume of media and treating a separate set of cells.
-
BMS-777607 Signaling Pathway
BMS-777607 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase and other members of the Met family, such as Axl, Ron, and Tyro3.[2][6][7] Inhibition of c-Met blocks its autophosphorylation and subsequent activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, migration, and invasion.[8][9]
References
- 1. medkoo.com [medkoo.com]
- 2. apexbt.com [apexbt.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing BMS 777607 concentration for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing BMS-777607 concentration for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is BMS-777607 and what is its primary mechanism of action?
BMS-777607 is a potent and selective, ATP-competitive small-molecule inhibitor of the MET tyrosine kinase family.[1][2][3] Its primary targets include c-Met, RON, Axl, and Tyro3 receptor tyrosine kinases.[4][5] By binding to these kinases, BMS-777607 prevents the binding of hepatocyte growth factor (HGF) and disrupts the MET signaling pathway. This inhibition can lead to the suppression of tumor cell proliferation, survival, invasion, and metastasis.[2][3]
Q2: What are the key signaling pathways affected by BMS-777607?
BMS-777607 primarily targets the c-Met signaling pathway. Upon activation by its ligand, HGF, c-Met undergoes autophosphorylation, leading to the activation of downstream signaling cascades, including the RAS/MAPK and PI3K/Akt pathways. These pathways are crucial for cell growth, proliferation, and survival. BMS-777607 inhibits the initial autophosphorylation of c-Met, thereby blocking these downstream effects.[4]
Q3: How should I prepare a stock solution of BMS-777607?
It is recommended to dissolve BMS-777607 in fresh DMSO to prepare a stock solution, typically at a concentration of 10 mM.[4] For in vivo experiments, a common formulation involves a mixture of DMSO, PEG300, and Tween80 in water.[4] Always refer to the manufacturer's instructions for specific solubility information.
Q4: What is a typical starting concentration range for in vitro experiments?
The effective concentration of BMS-777607 can vary significantly between cell lines. A general starting point for in vitro experiments is in the nanomolar to low micromolar range. For instance, IC50 values for inhibiting c-Met autophosphorylation can be as low as <1 nM in some cell lines.[4][5] However, for assessing effects on cell proliferation or invasion, concentrations may range from 0.01 µM to 10 µM.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Quantitative Data Summary
The following tables summarize the reported IC50 values and effective concentrations of BMS-777607 in various cell lines and assays.
Table 1: IC50 Values of BMS-777607 for Kinase Inhibition
| Target Kinase | IC50 (nM) | Assay Type |
| c-Met | 3.9 | Cell-free |
| Axl | 1.1 | Cell-free |
| Ron | 1.8 | Cell-free |
| Tyro3 | 4.3 | Cell-free |
| Mer | 14.0 | Cell-free |
| Flt-3 | 16.0 | Cell-free |
| Aurora B | 78.0 | Cell-free |
| Lck | 120.0 | Cell-free |
| VEGFR2 | 180.0 | Cell-free |
| c-Met Autophosphorylation (GTL-16) | 20 | Cell Lysate |
| c-Met Autophosphorylation (PC-3, DU145) | < 1 | Whole Cell |
| Autophosphorylated c-Met (KHT) | 10 | Whole Cell |
Table 2: Effective Concentrations of BMS-777607 in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Effective Concentration | Reference |
| GTL-16, H1993, U87 | Gastric, Lung, Glioblastoma | Proliferation Inhibition | Not specified | [4][5] |
| PC-3, DU145 | Prostate | HGF-induced Cell Scattering | ~0.5 µM (complete inhibition) | [4][6] |
| PC-3, DU145 | Prostate | HGF-induced Cell Migration | >50% inhibition at 0.1 µM | [6] |
| PC-3, DU145 | Prostate | HGF-induced Cell Invasion | IC50 < 0.1 µM | [4] |
| KHT | Murine Fibrosarcoma | Inhibition of downstream signaling (pERK, pAkt) | ~10 µM | [4] |
| KHT | Murine Fibrosarcoma | Inhibition of cell scatter, motility, and invasion | ~1 µM | [5] |
| T-47D, ZR-75-1 | Breast | Clonogenic Growth Inhibition | Dose-dependent | [1] |
| MCF-7 | Breast | Clonogenic Growth | Minimal effect at 5 µmol/L | [1] |
| SF126, U118MG | Glioblastoma | Inhibition of Migration and Invasion | 12.5 µM | [7][8] |
Experimental Protocols
Protocol 1: Determining the IC50 for Cell Viability (MTT Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of BMS-777607 on cell viability using a colorimetric MTT assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of BMS-777607 in culture medium. Remove the old medium from the wells and add the different concentrations of the drug. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing BMS-777607 concentration.
Q5: I am not observing any effect of BMS-777607 on my cells. What could be the problem?
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Low Expression of Target Receptors: Your cell line may not express sufficient levels of the target receptors (c-Met, Axl, Ron, Tyro3). Verify the expression levels using Western blot or qPCR.
-
Incorrect Concentration Range: The concentrations you are testing may be too low. Try a broader range of concentrations, extending into the micromolar range.
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Drug Inactivity: Ensure your BMS-777607 stock solution is properly prepared and has not degraded. Prepare a fresh stock solution.
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Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of the inhibitor. Consider using a more sensitive assay, such as a phospho-kinase array, to directly measure the inhibition of receptor phosphorylation.
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Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to MET inhibitors.
Q6: I am observing high levels of cell death even at low concentrations. What should I do?
-
Off-Target Effects: At higher concentrations, BMS-777607 can inhibit other kinases, which may lead to toxicity.[1] Perform a dose-response curve with smaller concentration increments to identify a more specific inhibitory range.
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Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to your cells. A final DMSO concentration of less than 0.1% is generally recommended.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the MET pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
How to minimize BMS 777607 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of BMS-777607 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with BMS-777607, providing potential causes and solutions in a question-and-answer format.
Question 1: I'm observing unexpected cellular phenotypes that don't seem to be related to c-Met, Axl, Ron, or Tyro3 inhibition. What could be the cause?
Answer:
This could be due to off-target effects of BMS-777607. While it is a potent inhibitor of the c-Met family, at higher concentrations it can inhibit other kinases. One of the most well-documented off-target effects is the inhibition of Aurora B kinase, which can lead to defects in cell division, such as polyploidy.[1]
Troubleshooting Steps:
-
Review Your Working Concentration: Compare your experimental concentration of BMS-777607 with the known IC50 values for its on- and off-targets (see Table 1). If your concentration is significantly higher than the IC50 for on-targets, you are more likely to encounter off-target effects.
-
Perform a Dose-Response Experiment: To determine the optimal concentration for your specific cell line and assay, perform a dose-response curve. This will help you identify the lowest concentration that effectively inhibits your target of interest while minimizing off-target effects.
-
Validate Off-Target Inhibition: If you suspect inhibition of a specific off-target kinase (e.g., Aurora B), you can perform a targeted experiment to confirm this. For example, you can assess the phosphorylation status of a known substrate of the off-target kinase (e.g., Histone H3 for Aurora B) via Western blot.[1]
-
Use a More Selective Inhibitor: If off-target effects are persistent and confounding your results, consider using a different, more selective inhibitor for your target kinase as a control experiment.
-
Employ a Rescue Experiment: To confirm that the observed phenotype is due to the inhibition of your primary target, you can perform a rescue experiment. This involves overexpressing a drug-resistant mutant of your target kinase to see if it reverses the phenotypic effects of BMS-777607.
Question 2: My results with BMS-777607 are inconsistent across experiments. What are the possible reasons for this variability?
Answer:
Inconsistent results can stem from several factors related to experimental setup and execution.
Troubleshooting Steps:
-
Check Compound Stability and Storage: Ensure your BMS-777607 stock solution is properly stored. For long-term storage, it is recommended to store aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
-
Verify Drug Concentration: Always prepare fresh dilutions of BMS-777607 from your stock solution for each experiment. Inaccuracies in dilution can lead to significant variations in results.
-
Standardize Cell Culture Conditions: Ensure that cell passage number, confluency, and serum starvation conditions (if applicable) are consistent across all experiments.
-
Control for Solvent Effects: BMS-777607 is typically dissolved in DMSO. Ensure that the final concentration of DMSO is consistent across all experimental conditions, including your vehicle control, as DMSO itself can have cellular effects.
-
Monitor Incubation Times: Adhere to a consistent incubation time with the inhibitor for all experiments.
Question 3: I am not observing the expected inhibition of my target pathway, even at high concentrations of BMS-777607. What should I do?
Answer:
This could be due to several reasons, from issues with the compound itself to the specifics of your experimental system.
Troubleshooting Steps:
-
Confirm Target Expression: Verify that your cell line expresses the target kinase (c-Met, Axl, Ron, or Tyro3) at a sufficient level. You can do this by Western blot or qPCR.
-
Assess Target Activation State: The inhibitory effect of BMS-777607 is dependent on the kinase being in an active state. If your target is not basally active, you may need to stimulate the pathway (e.g., with HGF for c-Met) to observe inhibition.[3]
-
Check Compound Activity: To rule out a problem with your BMS-777607 stock, you can test its activity in a cell-free kinase assay or in a well-characterized positive control cell line known to be sensitive to the inhibitor.
-
Evaluate Cell Permeability: While BMS-777607 is cell-permeable, issues with cellular uptake could be a factor in some cell lines.
-
Consider Drug Efflux: Some cancer cell lines overexpress drug efflux pumps (e.g., P-glycoprotein), which can reduce the intracellular concentration of the inhibitor. You can test for this by co-incubating with an efflux pump inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-targets and known off-targets of BMS-777607?
A1: The primary targets of BMS-777607 are members of the c-Met receptor tyrosine kinase family. It also has known off-target activity against several other kinases, particularly at higher concentrations. The table below summarizes the known IC50 values.
Q2: What is the mechanism of action of BMS-777607?
A2: BMS-777607 is an ATP-competitive inhibitor.[3] This means it binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
Q3: What is a typical working concentration for BMS-777607 in cell culture experiments?
A3: The optimal working concentration depends on the cell line and the specific biological question. For inhibiting c-Met phosphorylation in sensitive cell lines, concentrations in the low nanomolar range (1-100 nM) are often effective.[2][3] However, to minimize off-target effects, it is crucial to perform a dose-response experiment to determine the lowest effective concentration for your system. For studies investigating off-target effects like Aurora B inhibition, higher concentrations (in the micromolar range) may be necessary.[1]
Q4: How can I confirm that BMS-777607 is inhibiting its intended target in my cells?
A4: The most direct way to confirm on-target activity is to perform a Western blot to assess the phosphorylation status of the target kinase (e.g., phospho-c-Met) and its key downstream effectors (e.g., phospho-Akt, phospho-ERK). A reduction in the phosphorylated form of these proteins upon treatment with BMS-777607 indicates on-target inhibition.
Q5: What are the best control experiments to include when using BMS-777607?
A5: Key control experiments include:
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Vehicle Control: Treat cells with the same concentration of the solvent (usually DMSO) used to dissolve BMS-777607.
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Positive Control: Use a cell line known to be sensitive to BMS-777607 to ensure your drug stock is active.
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Negative Control: Use a cell line that does not express the target kinase to assess off-target effects.
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Alternative Inhibitor: Use another selective inhibitor for the same target with a different chemical scaffold to confirm that the observed phenotype is target-specific.
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Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the target kinase and compare the phenotype to that observed with BMS-777607 treatment.
Data Presentation
Table 1: Kinase Selectivity Profile of BMS-777607
| Target Kinase | IC50 (nM) | Target Family | Reference |
| Axl | 1.1 | TAM | [2][3] |
| Ron | 1.8 | c-Met | [2][3] |
| c-Met | 3.9 | c-Met | [2][3] |
| Tyro3 | 4.3 | TAM | [2][3] |
| Mer | 14.0 | TAM | [2] |
| Flt-3 | 16 | - | |
| Aurora B | 78 | Aurora | [1] |
| Lck | 120 | Src | [2] |
| VEGFR-2 | 180 | VEGFR | [2] |
Experimental Protocols
Protocol 1: Determining On-Target Inhibition of c-Met Phosphorylation by Western Blot
This protocol describes how to assess the ability of BMS-777607 to inhibit the phosphorylation of c-Met and its downstream signaling proteins.
Materials:
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Cell line expressing c-Met (e.g., PC-3, DU145)[2]
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Complete cell culture medium
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Serum-free cell culture medium
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BMS-777607 stock solution (e.g., 10 mM in DMSO)
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Recombinant Human HGF (optional, for stimulating c-Met)
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Phosphatase and protease inhibitor cocktails
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Cell lysis buffer (e.g., RIPA buffer)
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF or nitrocellulose membranes
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Transfer buffer
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: The day before the experiment, replace the complete medium with serum-free medium and incubate overnight.
-
Inhibitor Treatment: Prepare serial dilutions of BMS-777607 in serum-free medium. Aspirate the medium from the cells and add the medium containing the desired concentrations of BMS-777607 (e.g., 0, 1, 10, 100, 1000 nM). Incubate for 1-2 hours.
-
Stimulation (Optional): If assessing ligand-induced phosphorylation, add HGF (e.g., 50 ng/mL) to the wells and incubate for an additional 15-30 minutes.
-
Cell Lysis: Place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer containing phosphatase and protease inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Assessing Off-Target Effects on Cell Viability using an MTS Assay
This protocol outlines a method to evaluate the cytotoxic effects of BMS-777607, which can be indicative of off-target activity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
BMS-777607 stock solution
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare a serial dilution of BMS-777607 in complete medium. Add the different concentrations of the inhibitor to the wells in triplicate. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Plot the cell viability against the log of the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: BMS-777607 inhibits the c-Met signaling pathway.
Caption: Workflow for minimizing and validating BMS-777607 off-target effects.
References
BMS 777607 stability in DMSO at -20°C
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of the c-Met kinase inhibitor, BMS-777607, when prepared in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a BMS-777607 stock solution in DMSO?
A1: For optimal stability, it is recommended to store stock solutions of BMS-777607 in DMSO in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage.[1][2][3] To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.[1][2]
Q2: How long can I expect a BMS-777607 DMSO stock solution to be stable at -20°C?
A2: When stored properly in aliquots at -20°C, a BMS-777607 stock solution in DMSO is generally stable for at least one month.[2][3][4] Some suppliers suggest that stability may extend for several months at this temperature.[5] For storage periods exceeding one month, -80°C is the recommended temperature.[3]
Q3: My BMS-777607 solution has been stored for a while and my experimental results are inconsistent. What could be the issue?
A3: Inconsistent results could indicate compound degradation or precipitation. First, ensure the compound is fully dissolved. You can warm the vial at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[5] If results are still inconsistent, the compound may have degraded. It is best practice to use freshly prepared solutions or solutions that have been stored correctly for a validated period.[4][5] Verifying the activity of the stored compound with a standard control experiment is recommended.
Q4: Does the quality of DMSO affect the stability of BMS-777607?
A4: Yes, the quality of the DMSO is critical. It is highly recommended to use fresh, anhydrous, high-purity DMSO.[1][2][3] DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of many compounds, including BMS-777607, potentially leading to precipitation and inaccurate concentrations.[1][3]
Q5: What are the primary signaling pathways inhibited by BMS-777607?
A5: BMS-777607 is a potent, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[3][6] It also demonstrates high potency against other members of the Met family, including Axl, Ron, and Tyro3.[3] By inhibiting c-Met autophosphorylation, it effectively blocks downstream signaling cascades such as the PI3K/Akt and RAS/MAPK/ERK pathways, which are crucial for cell proliferation, migration, and survival.[3][7]
Data Summary: Storage Recommendations
The following table summarizes the recommended storage conditions for BMS-777607 from various sources.
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Solid Powder | -20°C | Up to 3 years | [3] |
| 4°C | Up to 2 years | [3] | |
| In DMSO | -20°C | At least 1 month | [2][3][4] |
| In DMSO | -80°C | Up to 2 years | [3] |
Experimental Protocols
Protocol: Assessing BMS-777607 Activity via Inhibition of c-Met Phosphorylation
This protocol describes a cell-based assay to verify the biological activity of a BMS-777607 solution, which is useful for troubleshooting potential stability issues.
1. Cell Culture:
-
Culture a c-Met expressing cancer cell line (e.g., GTL-16, H1993, or PC-3) in appropriate media until they reach approximately 80% confluency.
-
Serum-starve the cells for 18-24 hours prior to the experiment to reduce basal receptor activation.
2. Compound Preparation and Treatment:
-
Thaw your BMS-777607 DMSO stock solution. If any precipitate is visible, warm the vial to 37°C and sonicate briefly.[5]
-
Prepare a series of dilutions of BMS-777607 in serum-free media. A typical final concentration range to test would be 1 nM to 1 µM.
-
Pre-treat the serum-starved cells with the various concentrations of BMS-777607 (and a DMSO vehicle control) for 2 hours.
3. c-Met Stimulation:
-
Stimulate the cells with Hepatocyte Growth Factor (HGF) at a final concentration of 50 ng/mL for 15 minutes to induce c-Met phosphorylation. Include a non-HGF stimulated control.
4. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a standard RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify them by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
5. Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Met (e.g., Tyr1234/1235) and total c-Met.
-
Optionally, you can also probe for downstream markers like phospho-Akt (Ser473) and phospho-ERK1/2 (Thr202/Tyr204).
-
Use an appropriate loading control antibody (e.g., GAPDH or β-Actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
6. Interpretation of Results:
-
A potent BMS-777607 solution should show a dose-dependent decrease in the signal for phospho-c-Met, phospho-Akt, and phospho-ERK upon HGF stimulation, while the total protein levels remain unchanged. A lack of inhibition may suggest compound degradation.
Visualizations
Caption: BMS-777607 inhibits HGF-induced c-Met signaling pathway.
Caption: Troubleshooting workflow for suspected BMS-777607 degradation.
References
Technical Support Center: Troubleshooting High Background in Western Blots with BMS-777607 Treated Lysates
This technical support guide is designed for researchers, scientists, and drug development professionals who are experiencing high background issues in Western blots when working with cell lysates treated with BMS-777607, a potent c-Met inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is BMS-777607 and how does it affect my cell lysates?
A1: BMS-777607 is a selective, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] It also shows inhibitory activity against other kinases like Axl, Ron, and Tyro3.[1][4] By inhibiting c-Met autophosphorylation, BMS-777607 blocks downstream signaling pathways involved in cell proliferation, survival, migration, and invasion, such as the RAS-ERK and PI3K-AKT pathways.[1][5][6] When you treat cells with BMS-777607, you can expect to see a decrease in the phosphorylation of c-Met and its downstream targets.[1] This inhibition can sometimes lead to changes in protein expression or post-translational modifications that may contribute to unexpected Western blot results.
Q2: I'm observing a uniformly high background on my Western blot after treating cells with BMS-777607. What are the common causes?
A2: A uniform high background, often appearing as a dark or gray haze across the entire membrane, is a common issue in Western blotting.[7] When working with inhibitor-treated lysates, several factors can contribute to this problem. The most common culprits are related to the blocking step, antibody concentrations, and washing procedures.[7][8][9][10]
Q3: Can the BMS-777607 compound itself interfere with the Western blot process?
A3: While BMS-777607 is a small molecule and unlikely to directly interfere with antibody-antigen binding, its effects on cellular processes could indirectly lead to issues. For instance, treatment with BMS-777607 can induce polyploidy and affect mitotic spindle assembly in some breast cancer cells, which might alter the overall protein profile of the lysate.[11] However, the primary sources of high background are more commonly found in the technical execution of the Western blot protocol itself.
Q4: I see multiple non-specific bands in my lanes with BMS-777607-treated samples. What could be the reason?
A4: Non-specific bands can arise from several sources.[7][8] These include sample degradation, the primary antibody cross-reacting with other proteins, or issues with the secondary antibody.[8][12] It's also possible that the target protein exists in different isoforms or has post-translational modifications that are altered by the drug treatment.[13]
Troubleshooting Guide
Below is a detailed troubleshooting guide to address high background issues specifically when working with BMS-777607 treated lysates.
| Problem | Potential Cause | Recommended Solution |
| Uniformly High Background | Insufficient Blocking | - Optimize Blocking Agent: Switch between 5% non-fat dry milk and 5% Bovine Serum Albumin (BSA). For phospho-antibodies, BSA is generally preferred as milk contains phosphoproteins.[7] - Increase Blocking Time and Temperature: Extend blocking time to 2 hours at room temperature or perform it overnight at 4°C with gentle agitation.[9] - Add a Detergent: Include 0.05-0.1% Tween-20 in your blocking buffer to reduce non-specific binding.[9] |
| Antibody Concentration Too High | - Titrate Antibodies: Perform a dilution series for both your primary and secondary antibodies to find the optimal concentration that provides a strong signal with minimal background.[7] - Reduce Incubation Time: Decrease the incubation time for your primary and/or secondary antibodies. | |
| Inadequate Washing | - Increase Wash Duration and Volume: Increase the number of washes (e.g., 4-5 times) and the duration of each wash (e.g., 10-15 minutes) with a larger volume of wash buffer.[7][9] - Ensure Detergent in Wash Buffer: Use a wash buffer (e.g., TBST or PBST) containing 0.1% Tween-20.[14] | |
| Membrane Drying Out | - Keep Membrane Moist: Ensure the membrane does not dry out at any stage of the process by using sufficient buffer volumes during incubations and washes.[8][15] | |
| Detection Reagent Issues | - Reduce Film Exposure Time: If using chemiluminescence, decrease the exposure time to the film or the CCD camera.[9] - Use a Less Sensitive Substrate: If the signal is too strong, consider using a less sensitive ECL substrate.[8] | |
| Non-Specific Bands | Sample Preparation Issues | - Use Fresh Lysates: Prepare fresh cell lysates for each experiment and keep them on ice.[8] - Add Inhibitors: Always include protease and phosphatase inhibitor cocktails in your lysis buffer to prevent protein degradation.[8] |
| Primary Antibody Cross-Reactivity | - Use a More Specific Antibody: Ensure your primary antibody is validated for Western blotting and is specific for your target protein.[16] - Optimize Antibody Dilution: A higher dilution of the primary antibody may reduce non-specific binding. - Incubate at 4°C: Try incubating the primary antibody overnight at 4°C.[16] | |
| Secondary Antibody Issues | - Run a Secondary-Only Control: Perform a Western blot without the primary antibody to check for non-specific binding of the secondary antibody.[8] - Use a Pre-adsorbed Secondary Antibody: These antibodies have reduced cross-reactivity to other species' immunoglobulins.[8] | |
| High Protein Load | - Reduce Protein Amount: Loading too much protein can lead to non-specific bands. Try loading a smaller amount of total protein per lane.[13] |
Experimental Protocols
Detailed Western Blot Protocol for BMS-777607 Treated Lysates
This protocol is optimized to minimize background when analyzing protein expression and phosphorylation in cells treated with BMS-777607.
-
Cell Lysis and Protein Quantification:
-
After treating cells with the desired concentration of BMS-777607 (e.g., 0.5 µM to 10 µM) for the specified time, wash the cells twice with ice-cold PBS.[1]
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load the samples onto an SDS-PAGE gel of an appropriate acrylamide percentage for your target protein.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer overnight at 4°C or a semi-dry transfer can be used.[17]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in 5% BSA in TBST for at least 1 hour at room temperature with gentle agitation. For phospho-antibodies, BSA is recommended over non-fat milk.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in 5% BSA in TBST at the manufacturer's recommended concentration (or an optimized dilution).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST on a shaker.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in 5% non-fat dry milk in TBST.
-
Incubate the membrane for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three to five times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system. Start with a short exposure time and increase as needed.
-
Visualizations
c-Met Signaling Pathway and Inhibition by BMS-777607
Caption: Inhibition of the c-Met signaling pathway by BMS-777607.
Western Blot Experimental Workflow
Caption: Optimized workflow for Western blotting with BMS-777607 treated lysates.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bms-777607 | C25H19ClF2N4O4 | CID 24794418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. c-Met Monoclonal Antibody (3D4) (37-0100) [thermofisher.com]
- 7. clyte.tech [clyte.tech]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. arp1.com [arp1.com]
- 10. southernbiotech.com [southernbiotech.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. biocompare.com [biocompare.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
Adjusting BMS 777607 treatment time for optimal c-Met inhibition
This guide provides researchers, scientists, and drug development professionals with technical support for using BMS-777607, a potent and selective c-Met kinase inhibitor. Find FAQs, troubleshooting advice, and detailed protocols to optimize your experiments for effective c-Met inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for BMS-777607?
A1: BMS-777607 is a selective, ATP-competitive inhibitor of the c-Met family of receptor tyrosine kinases, which includes c-Met, Axl, Ron, and Tyro3.[1][2] It potently blocks the autophosphorylation of c-Met, thereby inhibiting downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][3][4][5]
Q2: What is the optimal pre-treatment time with BMS-777607 to inhibit HGF-induced c-Met phosphorylation?
A2: For experiments investigating the immediate effects on ligand-stimulated signaling, a pre-treatment time of 1 hour is commonly used before stimulating with Hepatocyte Growth Factor (HGF). This is typically followed by a short HGF stimulation (e.g., 10-30 minutes) before cell lysis to assess the phosphorylation status of c-Met and its downstream targets.[6]
Q3: How long does it take for BMS-777607 to inhibit basal (ligand-independent) c-Met phosphorylation?
A3: In cell lines with constitutive c-Met activation, a treatment time of 2 hours with BMS-777607 (e.g., at ~10 µM) has been shown to potently eliminate basal levels of autophosphorylated c-Met.[1][2] For some cell lines, significant inhibition of autophosphorylation can be observed with doses as low as 0.1 µM.[4]
Q4: What are the recommended treatment durations for different cellular assays?
A4: Treatment times should be optimized based on the biological process being studied. See Table 2 for a summary of typical durations. For long-term assays, such as cell proliferation, continuous exposure to the inhibitor is required. For shorter-term assays like migration and invasion, the treatment duration should be sufficient to observe a measurable effect.
Q5: My c-Met inhibition is incomplete. What are some common troubleshooting steps?
A5: Incomplete inhibition can result from several factors. First, verify the concentration and stability of your BMS-777607 stock solution. Ensure your treatment concentration is appropriate for the cell line's sensitivity (see IC50 values in Table 1). Consider the level of c-Met activation in your model; very high HGF concentrations or autocrine signaling loops may require higher inhibitor concentrations.[7][8] Finally, confirm that your cell line relies on c-Met signaling for the phenotype you are measuring, as resistance can occur through activation of alternative pathways.[9] Refer to the troubleshooting diagram below for a logical workflow.
Data Presentation
Table 1: IC50 Values of BMS-777607 for c-Met and Related Kinases
| Target | Assay Type | IC50 Value | Cell Line / Condition |
| c-Met | Cell-free | 3.9 nM | N/A |
| Axl | Cell-free | 1.1 nM | N/A |
| Ron | Cell-free | 1.8 nM | N/A |
| Tyro3 | Cell-free | 4.3 nM | N/A |
| c-Met Autophosphorylation | Cell Lysate | 20 nM | GTL-16 |
| HGF-triggered c-Met Autophosphorylation | Cellular | <1 nM | PC-3, DU145 |
| Basal c-Met Autophosphorylation | Cellular | 10 nM | KHT |
| HGF-stimulated Cell Migration/Invasion | Cellular | <100 nM | PC-3, DU145 |
Data compiled from multiple sources.[1][2][5]
Table 2: Recommended Treatment Times for Various In Vitro Assays
| Assay Type | Typical Treatment Duration | Notes |
| Signaling (Western Blot) | 1-2 hours | Pre-treatment for 1 hr, then HGF stimulation for 10-30 min. For basal inhibition, 2 hrs is effective.[1][2][6] |
| Cell Migration (Scratch/Wound Healing) | 24 hours | Monitor migration into the denuded area over a 24-hour period in the presence of the inhibitor.[1] |
| Cell Invasion (Boyden Chamber) | 2-24 hours | Duration depends on the cell type's invasive capacity.[1] |
| Cell Scattering | 24 hours | Assess colony morphology after 24 hours of treatment.[1] |
| Cell Proliferation / Viability (MTT) | 96 hours | Requires longer-term incubation to observe effects on cell growth.[1] |
| Apoptosis | 24 hours | Assess markers of apoptosis after a 24-hour treatment period.[10] |
Visualizations
Caption: c-Met signaling pathway and its inhibition by BMS-777607.
Caption: Workflow for assessing HGF-induced c-Met inhibition.
Caption: Troubleshooting flowchart for incomplete c-Met inhibition.
Experimental Protocols
Protocol 1: Western Blot Analysis of c-Met Phosphorylation
This protocol is for assessing the effect of BMS-777607 on HGF-induced c-Met phosphorylation.
-
Cell Plating: Plate cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate overnight (16-18 hours). This reduces basal signaling activity.
-
Inhibitor Pre-treatment: Add BMS-777607 (diluted in serum-free medium to the desired final concentration) to the cells. Incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).
-
HGF Stimulation: Add HGF to the medium to a final concentration of 25-50 ng/mL. Incubate for 10-30 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Scrape cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a standard assay (e.g., BCA).
-
Sample Preparation: Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST to reduce non-specific binding, which is recommended for phospho-antibodies.[11] Incubate with primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt) overnight at 4°C.
-
Detection: Wash the membrane, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature, and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Migration (Scratch/Wound Healing) Assay
This protocol measures the effect of BMS-777607 on the directional migration of a cell monolayer.
-
Create Monolayer: Plate cells in a 6-well or 12-well plate and grow to 95-100% confluence.
-
Serum Starvation: (Optional but recommended) Serum starve the cells for 2-4 hours before scratching to minimize proliferation.
-
Create Scratch: Using a sterile p200 pipette tip, create a straight, clear "wound" through the center of the monolayer.[1]
-
Wash: Gently wash the well with PBS to remove detached cells and debris.
-
Treatment: Add fresh low-serum (e.g., 0.5-1%) or serum-free medium containing the desired concentration of BMS-777607 or vehicle control. If studying HGF-induced migration, HGF can also be added at this step.
-
Image Acquisition (Time 0): Immediately after adding the treatment medium, acquire images of the scratch at defined points using a microscope. This is the baseline (T=0) measurement.
-
Incubation: Incubate the plate at 37°C in a cell culture incubator.
-
Final Image Acquisition (e.g., Time 24h): After 24 hours (or a time point optimized for your cell line), acquire images at the exact same positions as the T=0 images.[1]
-
Analysis: Measure the width of the scratch area at T=0 and the final time point. Calculate the percentage of wound closure or the migration rate. Ensure that any observed closure is due to migration and not proliferation by using a proliferation inhibitor (like Mitomycin C) or by keeping serum levels low.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Constitutively active c-Met kinase in PC-3 cells is autocrine-independent and can be blocked by the Met kinase inhibitor BMS-777607 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS-777607, a small-molecule met kinase inhibitor, suppresses hepatocyte growth factor-stimulated prostate cancer metastatic phenotype in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. genspark.ai [genspark.ai]
- 10. researchgate.net [researchgate.net]
- 11. 10 Tips For Western Blot Detection Of Phosphorylation Events [cellandgene.com]
Preventing precipitation of BMS 777607 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of BMS-777607 in aqueous solutions during their experiments.
Troubleshooting Guide: Preventing BMS-777607 Precipitation
Researchers may encounter precipitation of BMS-777607 when preparing solutions for in vitro and in vivo experiments. This guide provides a systematic approach to troubleshoot and prevent this issue.
Problem: BMS-777607 precipitates out of solution upon dilution in aqueous media.
Root Cause: BMS-777607 is a hydrophobic molecule with poor solubility in aqueous solutions. Direct dilution of a concentrated DMSO stock into aqueous buffers or cell culture media can cause the compound to crash out of solution.
Solutions:
-
Optimize Stock Solution Concentration:
-
Prepare a high-concentration stock solution of BMS-777607 in 100% DMSO. A common concentration is 10 mM.[1] Ensure the DMSO is fresh and not moisture-absorbing, as this can reduce solubility.[1]
-
Rationale: Starting with a high-concentration, fully solubilized stock in an appropriate organic solvent is the first critical step.
-
-
Step-wise Dilution:
-
Avoid direct, large-volume dilutions. Instead, perform serial dilutions of the DMSO stock in your aqueous buffer or media.
-
Workflow:
-
Create an intermediate dilution of the DMSO stock in a small volume of the final aqueous solution.
-
Vortex or mix gently but thoroughly.
-
Add this intermediate dilution to the final volume of the aqueous solution.
-
-
-
Use of Co-solvents and Surfactants for In Vivo Formulations:
-
For animal studies, a multi-component vehicle is often necessary to maintain solubility and bioavailability.
-
Recommended Formulations:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This formulation can achieve a solubility of ≥ 2.5 mg/mL.[2]
-
Formulation 2: 10% DMSO and 90% (20% SBE-β-CD in saline). This can also achieve a solubility of ≥ 2.5 mg/mL.[2]
-
Formulation 3 (for oral gavage): 1% DMSO, 30% polyethylene glycol, and 1% Tween 80. Note that this may form a suspension.[1]
-
-
Experimental Workflow for Preparing In Vivo Formulation:
Caption: Workflow for preparing a clear in vivo formulation of BMS-777607.
-
-
Sonication and Warming:
-
If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and sonication can help redissolve the compound.
-
Caution: Be mindful of the thermal stability of BMS-777607 and the components of your experimental system.
-
-
Final Concentration in Aqueous Media:
-
For in vitro cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. This will necessitate a high-concentration initial stock.
-
Even at low final concentrations, the hydrophobic nature of BMS-777607 can lead to precipitation over time. Prepare working solutions fresh and use them promptly.
-
Frequently Asked Questions (FAQs)
Q1: What is the solubility of BMS-777607 in common laboratory solvents?
A1: The solubility of BMS-777607 is summarized in the table below.
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL (194.97 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Q2: I observed a precipitate after diluting my BMS-777607 DMSO stock in cell culture medium. What should I do?
A2: This is a common issue due to the low aqueous solubility of BMS-777607. Try the following:
-
Prepare the working solution fresh before each experiment.
-
Use a step-wise dilution method as described in the troubleshooting guide.
-
Gently warm the solution to 37°C and vortex to aid dissolution.
-
Ensure the final DMSO concentration in your culture medium is as low as possible while maintaining solubility.
Q3: What are the recommended storage conditions for BMS-777607 solutions?
A3:
-
Powder: Store at -20°C for up to 3 years.[3]
-
In Solvent (e.g., DMSO stock): Store at -80°C for up to 2 years, or at -20°C for up to 1 year.[3] Avoid repeated freeze-thaw cycles.
Q4: Which signaling pathways are inhibited by BMS-777607?
A4: BMS-777607 is a potent inhibitor of the MET-related receptor tyrosine kinases, including c-Met, Axl, Ron, and Tyro3.[3][4] Inhibition of these pathways can block downstream signaling cascades involved in cell proliferation, migration, and survival.[5][6]
Caption: BMS-777607 inhibits multiple receptor tyrosine kinases and their downstream pathways.
Experimental Protocols
Protocol 1: Preparation of a 10 mM BMS-777607 Stock Solution in DMSO
Materials:
-
BMS-777607 powder (MW: 512.89 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out 5.13 mg of BMS-777607 powder.
-
Add 1 mL of anhydrous DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
Objective: To prepare a 10 µM working solution of BMS-777607 in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM BMS-777607 stock solution in DMSO
-
Pre-warmed cell culture medium
Procedure:
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 99 µL of cell culture medium. This creates a 100 µM solution in 1% DMSO.
-
Vortex the intermediate dilution gently.
-
Prepare the final working solution: Add 100 µL of the 100 µM intermediate dilution to 900 µL of cell culture medium.
-
The final concentration will be 10 µM BMS-777607 in 0.1% DMSO.
-
Use the working solution immediately after preparation.
Quantitative Data Summary
Table 1: Inhibitory Activity of BMS-777607
| Target | IC₅₀ (nM) | Assay Type | Reference |
| c-Met | 3.9 | Cell-free | [3] |
| Axl | 1.1 | Cell-free | [3] |
| Ron | 1.8 | Cell-free | [3] |
| Tyro3 | 4.3 | Cell-free | [3] |
| c-Met (autophosphorylation) | <1 | PC-3 and DU145 cells | [1] |
| c-Met (autophosphorylation) | 20 | GTL-16 cell lysates | [1] |
Table 2: Recommended Formulations for In Vivo Studies
| Formulation Components | Concentration | Achievable Solubility | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Varies | ≥ 2.5 mg/mL (clear solution) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | Varies | ≥ 2.5 mg/mL (clear solution) | [2] |
| 1% DMSO, 30% polyethylene glycol, 1% Tween 80 | 30 mg/mL (suspension) | N/A | [1] |
References
- 1. selleckchem.com [selleckchem.com]
- 2. lifetechindia.com [lifetechindia.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of BMS 777607 powder
This guide provides best practices for the long-term storage and handling of BMS-777607 powder to ensure its stability and efficacy in research applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for BMS-777607 powder?
For long-term storage, BMS-777607 powder should be stored at -20°C.[1][2][3] Under these conditions, the compound is stable for at least three to four years.[1][3] It is also recommended to store the powder in a dry and dark environment to minimize potential degradation from humidity and light.
Q2: Can I store BMS-777607 powder at room temperature or in a refrigerator?
For short-term storage, such as a few days to weeks, refrigeration at 4°C is acceptable.[4] The compound is typically shipped at ambient room temperature, which indicates it is stable for short durations without refrigeration.[2][3] However, for storage longer than a few weeks, -20°C is required to ensure stability.
Q3: How should I prepare stock solutions of BMS-777607?
BMS-777607 is soluble in dimethyl sulfoxide (DMSO).[1][2][3] To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced in DMSO that has absorbed moisture.[2] The powder is not soluble in water or ethanol.
Q4: What are the recommended storage conditions for BMS-777607 stock solutions?
Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be stored at -80°C, where they can be stable for up to a year or more.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1]
Q5: What are the primary cellular targets of BMS-777607?
BMS-777607 is a potent inhibitor of the c-Met kinase family. It also shows high selectivity for other receptor tyrosine kinases, including Axl, Ron, and Tyro3.[1][4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder appears clumped or discolored | Exposure to moisture or light. | While the compound may still be usable, it is recommended to perform a quality control check (see Experimental Protocols) before use. Ensure the vial is tightly sealed and stored in a dark, dry place. |
| Difficulty dissolving the powder in DMSO | The DMSO may have absorbed moisture, reducing its solvating capacity. | Use a fresh, unopened bottle of anhydrous DMSO. Gentle warming or sonication can also aid in dissolution.[2] |
| Inconsistent or unexpected experimental results | Degradation of the compound due to improper storage or handling. | Prepare a fresh stock solution from powder stored under recommended conditions. Verify the concentration and purity of the stock solution. |
| Precipitation observed in stock solution upon thawing | The concentration of the stock solution may be too high, or the solvent has partially evaporated. | Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a new, less concentrated stock solution. |
Data Summary
Storage and Stability Data
| Form | Storage Condition | Duration | Stability |
| Powder | -20°C | Long-term (months to years) | Stable for ≥ 3 years[1] |
| Powder | 4°C | Short-term (days to weeks) | Stable |
| Powder | Room Temperature | Very short-term (shipping) | Stable for a few weeks[4] |
| Stock Solution in DMSO | -80°C | Long-term | Stable for up to 1 year[1] |
| Stock Solution in DMSO | -20°C | Short-term | Stable for up to 1 month[1] |
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 5 - 100 mg/mL[2][3] | Use of fresh, anhydrous DMSO is recommended.[2] |
| DMF | 20 mg/mL[3] | |
| Water | Insoluble | |
| Ethanol | Not Soluble |
Experimental Protocols
Protocol 1: Quality Control of BMS-777607 Powder using HPLC
This protocol provides a general method to assess the purity of BMS-777607 powder.
1. Materials:
- BMS-777607 powder
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- HPLC system with a C18 column and UV detector
2. Standard Preparation:
- Prepare a 1 mg/mL stock solution of BMS-777607 in DMSO.
- Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
3. HPLC Conditions (Adapted from methods for similar kinase inhibitors):
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 289 nm[3]
- Injection Volume: 10 µL
4. Analysis:
- Inject the standard solution and analyze the chromatogram.
- A single major peak should be observed. The presence of multiple peaks may indicate degradation or impurities. The peak purity can be assessed using a photodiode array (PDA) detector.
Visualizations
Signaling Pathways and Workflows
Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.
Caption: Recommended experimental workflow for handling BMS-777607.
Caption: Potential degradation pathways of BMS-777607.
References
Technical Support Center: BMS-777607 & DMSO Solvent Effects
This guide provides researchers, scientists, and drug development professionals with essential information for effectively using BMS-777607 and controlling for the solvent effects of Dimethyl Sulfoxide (DMSO) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing BMS-777607 stock solutions?
A1: The recommended solvent for BMS-777607 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). BMS-777607 is soluble in DMSO at concentrations of 100 mg/mL (194.97 mM) and ≥25.65 mg/mL.[1][2] It is crucial to use fresh, moisture-free DMSO, as the compound's solubility can be reduced by absorbed water.[1]
Q2: How should I prepare and store BMS-777607 stock solutions?
A2: To prepare a stock solution, dissolve BMS-777607 powder in 100% anhydrous DMSO to a desired concentration, typically 10 mM.[1] Gentle warming to 37°C or brief sonication can aid dissolution.[2] For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored for up to 1 year at -80°C or 1 month at -20°C.[1]
Q3: What is the maximum final concentration of DMSO that should be used in cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% (v/v). While some cell lines may tolerate up to 0.5%, concentrations above this can lead to cytotoxicity and significant off-target effects.[3][4] It is critical to determine the maximum tolerated DMSO concentration for your specific cell line with a dose-response experiment before beginning studies with BMS-777607.
Q4: How can DMSO itself affect my experimental results?
A4: DMSO is not inert and can have broad, heterogeneous effects on cell signaling, proliferation, and viability.[5][6] Even at very low concentrations (e.g., <0.1%), DMSO can alter the expression and activation of numerous kinases and signaling proteins in a cell line-dependent manner.[5][7][8] It has been shown to inhibit cell proliferation, induce apoptosis at concentrations as low as 2-4%, and affect cytokine production.[3][9][10] Therefore, meticulous use of vehicle controls is mandatory to distinguish the effects of BMS-777607 from those of the solvent.
Q5: How do I properly design a vehicle control for my experiments?
A5: The vehicle control group must be treated with the exact same concentration of DMSO as the experimental group receiving the highest concentration of BMS-777607.[11] For a dose-response experiment, each concentration of BMS-777607 should ideally have a corresponding vehicle control with a matched DMSO concentration. This ensures that any observed effects can be attributed to the compound and not the solvent. An "untreated" control group (cells in media only) should also be included to monitor baseline cell health and behavior.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or poor BMS-777607 activity | 1. Degraded Compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Precipitation: The compound may have precipitated out of the working solution upon dilution into aqueous media. | 1. Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution. 2. Visually inspect the final culture medium for any signs of precipitation after adding the BMS-777607 working solution. Ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells. |
| High cell death in vehicle control group | 1. DMSO Cytotoxicity: The final DMSO concentration is too high for the specific cell line or the incubation time is too long.[3] 2. Non-anhydrous DMSO: Water in the DMSO can affect compound stability and cell health.[12] | 1. Perform a DMSO dose-response curve (e.g., 0.01% to 1.0%) to determine the highest non-toxic concentration for your cell line and experimental duration. 2. Use fresh, high-purity, anhydrous DMSO for all experiments.[1] |
| Unexpected changes in signaling pathways in control cells | 1. DMSO Off-Target Effects: DMSO is known to alter signaling pathways, including those involving kinases.[5][6] | 1. Acknowledge that DMSO can have biological effects. Compare the vehicle (DMSO) control to an untreated (media only) control to identify baseline shifts caused by the solvent. The primary comparison for drug effect remains between the BMS-777607-treated group and the matched DMSO vehicle control. |
| Variability between experimental replicates | 1. Inaccurate Pipetting: Small errors in pipetting the concentrated DMSO stock can lead to large variations in the final concentration. 2. Inconsistent DMSO Exposure: Differences in incubation times or media volumes can alter the effective DMSO exposure. | 1. Prepare a sufficient volume of the final working solution for all replicates to ensure consistency. Use calibrated pipettes. 2. Standardize all experimental parameters, including incubation times, media volumes, and cell seeding densities. |
Data Summary Tables
Table 1: BMS-777607 Solubility & Stock Solution Parameters
| Parameter | Value | Reference(s) |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1] |
| Solubility in DMSO | ≥83.33 mg/mL (162.47 mM) | [13] |
| Typical Stock Concentration | 10 mM | [1] |
| Stock Solution Storage | -80°C (up to 1 year) or -20°C (up to 1 month) | [1] |
| Handling Note | Use fresh DMSO; moisture reduces solubility. | [1] |
Table 2: IC₅₀ Values for BMS-777607 Against Key Kinases
| Target Kinase | IC₅₀ (Cell-Free Assay) | Reference(s) |
| Axl | 1.1 nM | [1][13] |
| Ron | 1.8 nM | [1][13] |
| c-Met | 3.9 nM | [1][13] |
| Tyro3 | 4.3 nM | [1][13] |
| Mer | 14 nM | [2] |
| VEGFR-2 | 180 nM | [2] |
Key Experimental Protocols
Protocol 1: Preparation of BMS-777607 Stock and Working Solutions
-
Reconstitute Powder: Allow the BMS-777607 vial to reach room temperature. Using sterile technique, add the required volume of anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Ensure Complete Dissolution: Vortex briefly and, if necessary, sonicate or warm at 37°C for 10 minutes until all powder is dissolved.[2]
-
Aliquot and Store: Dispense the 10 mM stock solution into single-use, light-protected aliquots. Store at -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM stock. Prepare serial dilutions from this stock into sterile cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration remains constant across all treatments and is below the cytotoxic threshold for your cell line.
Protocol 2: General Protocol for Cell-Based Assays with Vehicle Controls
-
Cell Seeding: Plate cells at a predetermined density and allow them to adhere and stabilize for 12-24 hours.
-
DMSO Toxicity Titration (Crucial Preliminary Step): Before testing the compound, treat cells with a range of DMSO concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) for the intended duration of your experiment. Assess cell viability (e.g., using MTT or CellTiter-Glo®) to determine the highest non-toxic concentration.
-
Treatment Preparation: Prepare your final concentrations of BMS-777607 by diluting the stock solution in culture medium. Crucially, prepare a parallel "Vehicle Control" solution containing the same concentration of DMSO as your highest BMS-777607 dose, but without the compound.
-
Cell Treatment:
-
Group 1 (Test): Add the BMS-777607 working solutions to the cells.
-
Group 2 (Vehicle Control): Add the matched DMSO-only solution to the cells.[11]
-
Group 3 (Untreated Control): Add an equal volume of culture medium with no DMSO or compound.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 2, 24, 48, or 72 hours).[2]
-
Assay: Perform the desired downstream analysis, such as a cell viability assay, Western blot for protein expression/phosphorylation, or a cell migration assay.
Protocol 3: Western Blot for c-Met Pathway Inhibition
-
Treat Cells: Following Protocol 2, treat cells with BMS-777607 (e.g., 0.01, 0.1, 1 µM) and a matched vehicle control for a specified time (e.g., 1-2 hours for signaling studies).[14] If studying ligand-stimulated phosphorylation, serum-starve the cells overnight before treatment, then stimulate with HGF (e.g., 25 ng/mL) for 10-15 minutes before lysis.[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-c-Met (Tyr1234/1235), total c-Met, phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.[14]
-
Use a loading control antibody (e.g., GAPDH or β-Actin) to ensure equal loading.
-
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visual Diagrams
Caption: The c-Met signaling pathway and the inhibitory action of BMS-777607.
Caption: A standard experimental workflow incorporating proper vehicle controls.
Caption: Logic for preparing a matched DMSO vehicle control alongside the test article.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | Quanterix [quanterix.com]
- 9. Unexpected low-dose toxicity of the universal solvent DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating On-Target Activity of BMS-777607 in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-777607 with alternative c-Met inhibitors, supported by experimental data and detailed protocols for validating its on-target activity in a cellular context.
Unveiling the Role of BMS-777607 in c-Met Signaling
BMS-777607 is a potent and selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] It also demonstrates inhibitory activity against other members of the Met family, including Axl, Ron, and Tyro3.[1][2][4] The c-Met signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion. Dysregulation of this pathway is implicated in the progression of various cancers.[5][6] BMS-777607 exerts its therapeutic potential by binding to the c-Met kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways.[1][7]
Comparative Efficacy of c-Met Kinase Inhibitors
The following table summarizes the in vitro inhibitory potency of BMS-777607 and other commonly used c-Met inhibitors. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the activity of the c-Met kinase by 50%.
| Inhibitor | c-Met IC50 (nM) | Other Key Targets (IC50, nM) | Mechanism of Action |
| BMS-777607 | 3.9 (cell-free) [1][2][4], <1 (HGF-induced autophosphorylation in cells) [1][3][4], 10 (basal autophosphorylation in cells) [1][4], 20 (in cell lysates) [1][3][4] | Axl (1.1), Ron (1.8), Tyro3 (4.3)[1][2][4] | ATP-competitive |
| Cabozantinib | 1.3[2] | VEGFR2 (0.035), RET (5.2), KIT (4.6), AXL (7), FLT3 (11.3), TIE2 (14.3)[2] | Multi-kinase inhibitor |
| Crizotinib | 11 (cell-based)[1] | ALK (24), ROS1 (<0.025, Ki)[1] | Multi-kinase inhibitor |
| Tivantinib | ~355 (Ki, cell-free)[7][8], 100-300 (cellular c-Met phosphorylation)[8] | - | Non-ATP-competitive[7] |
| Foretinib | 0.4 (cell-free)[6][9] | KDR (0.9), Ron (3), Flt-1 (6.8), Flt-4 (2.8)[6] | ATP-competitive |
Experimental Protocols for Validating On-Target Activity
To confirm the on-target activity of BMS-777607, a series of in vitro cellular assays can be performed. These assays are designed to measure the inhibitor's effect on c-Met phosphorylation and downstream signaling, as well as on HGF-induced cellular phenotypes.
Western Blotting for c-Met Phosphorylation and Downstream Signaling
This protocol details the detection of phosphorylated c-Met (p-c-Met) and downstream signaling proteins like Akt and ERK by Western blot.
Materials:
-
Cells expressing c-Met (e.g., PC-3, DU145, GTL-16)
-
BMS-777607 and other inhibitors
-
Hepatocyte Growth Factor (HGF)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-c-Met, anti-c-Met, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of BMS-777607 or other inhibitors for 1-2 hours. Stimulate the cells with HGF (e.g., 25 ng/mL) for 10-15 minutes.[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of BMS-777607 on HGF-induced cell migration.
Materials:
-
Cells capable of forming a confluent monolayer
-
BMS-777607
-
HGF
-
Culture plates (e.g., 6-well or 12-well)
-
Sterile pipette tip (p200 or p10)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate to form a confluent monolayer.
-
Creating the "Wound": Once confluent, create a scratch in the monolayer with a sterile pipette tip.[10]
-
Treatment: Wash the wells with PBS to remove detached cells. Add fresh media containing different concentrations of BMS-777607, with or without HGF.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.
-
Analysis: Measure the area of the scratch at each time point to quantify the rate of cell migration and wound closure.
Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of BMS-777607 to inhibit HGF-induced cell invasion through an extracellular matrix.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane matrix
-
Cells of interest
-
BMS-777607
-
HGF
-
Serum-free and serum-containing media
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Insert Preparation: Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium containing different concentrations of BMS-777607 and seed them into the upper chamber of the transwell insert.
-
Chemoattractant: Fill the lower chamber with medium containing a chemoattractant, such as HGF and/or fetal bovine serum.
-
Incubation: Incubate the plate for a sufficient time to allow for cell invasion (e.g., 24-48 hours).
-
Processing:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
-
Analysis: Count the number of stained, invaded cells on the bottom of the membrane using a microscope.
Cell Scattering Assay
This assay measures the ability of BMS-777607 to inhibit HGF-induced disruption of cell-cell junctions and cell scattering.
Materials:
-
Epithelial cells that form tight colonies (e.g., DU145, MDCK)
-
BMS-777607
-
HGF
-
Culture plates
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells at a low density to allow for the formation of distinct colonies.
-
Treatment: Once colonies have formed, treat the cells with various concentrations of BMS-777607 in the presence of HGF.
-
Imaging: Observe and capture images of the cell colonies at different time points (e.g., 24 hours).
-
Analysis: Quantify the degree of cell scattering by measuring the dispersion of cells from the colonies. This can be done by analyzing the increase in the area covered by the cells or the change in the morphology of the colonies.
Visualizing the Molecular and Experimental Landscape
To better understand the context of BMS-777607 activity, the following diagrams illustrate the c-Met signaling pathway and a typical experimental workflow for its validation.
Caption: c-Met signaling pathway and the inhibitory action of BMS-777607.
Caption: Experimental workflow for validating BMS-777607 on-target activity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. clyte.tech [clyte.tech]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. clyte.tech [clyte.tech]
A Head-to-Head In Vitro Comparison of BMS-777607 and Crizotinib in Targeting c-Met Signaling
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro efficacy of two prominent c-Met inhibitors, BMS-777607 and crizotinib, with supporting experimental data and detailed protocols.
This guide provides a comprehensive in vitro comparison of BMS-777607 and crizotinib, two small molecule inhibitors targeting the c-Met receptor tyrosine kinase, a key player in cancer cell proliferation, survival, and metastasis. While both compounds have demonstrated potent anti-cancer properties, their kinase selectivity profiles and efficacy can vary across different cancer models. This document aims to present a clear, data-driven comparison to aid researchers in selecting the appropriate tool for their specific research needs.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of BMS-777607 and crizotinib from various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: Kinase Inhibition Profile
| Kinase Target | BMS-777607 IC50 (nM) | Crizotinib IC50 (nM) |
| c-Met | 3.9[1] | 11[2] |
| ALK | - | 24[2] |
| ROS1 | - | <0.025 (Ki)[2] |
| Ron | 1.8[1] | - |
| Axl | 1.1[1] | - |
| Tyro3 | 4.3[1] | - |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | BMS-777607 IC50 (µM) | Crizotinib IC50 (µM) |
| MDA-MB-231 | Breast Cancer | - | 5.16[3] |
| MCF-7 | Breast Cancer | - | 1.5[3] |
| SK-BR-3 | Breast Cancer | - | 3.85[3] |
| NCI-H929 | Multiple Myeloma | - | 0.53[4] |
| JJN3 | Multiple Myeloma | - | 3.01[4] |
| CCRF-CEM | Leukemia | - | 0.43[4] |
| MKN45 | Gastric Cancer | - | <0.2[5] |
| AsPC-1 | Pancreatic Cancer | - | ~5[6] |
| PANC-1 | Pancreatic Cancer | - | ~5[6] |
| MIA PaCa-2 | Pancreatic Cancer | - | ~5[6] |
| H2228 | Lung Cancer | - | 0.311[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of BMS-777607 or crizotinib required to inhibit 50% of the activity of a target kinase (IC50).
Materials:
-
Recombinant kinase (e.g., c-Met, ALK)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35)
-
BMS-777607 and crizotinib stock solutions (in DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitors (BMS-777607 and crizotinib) in kinase buffer.
-
Add the kinase and its specific substrate to the wells of a 96-well plate.
-
Add the diluted inhibitors to the respective wells. Include a control with DMSO only.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be done using various methods such as radioactivity-based assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo).
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of BMS-777607 and crizotinib on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BMS-777607 and crizotinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of BMS-777607 and crizotinib in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with BMS-777607 and crizotinib.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
BMS-777607 and crizotinib stock solutions (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed the cells in 6-well plates and treat them with various concentrations of BMS-777607 and crizotinib for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.
-
After treatment, collect both the adherent and floating cells.
-
Wash the cells with cold PBS (Phosphate-Buffered Saline).
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
The cell population will be differentiated into four groups: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).
Mandatory Visualization
c-Met Signaling Pathway
The following diagram illustrates the c-Met signaling pathway and its key downstream effectors. Both BMS-777607 and crizotinib inhibit the phosphorylation of c-Met, thereby blocking the activation of these downstream pathways.
Caption: The c-Met signaling pathway and points of inhibition by BMS-777607 and crizotinib.
Comparative Experimental Workflow
The following diagram outlines a typical in vitro workflow for comparing the efficacy of two kinase inhibitors.
References
- 1. Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Comparing the efficacy and selectivity of Ck2 inhibitors. A phosphoproteomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impact of different MET alterations on the efficacy of crizotinib in non-small-cell lung cancer. - ASCO [asco.org]
- 7. Responses to crizotinib can occur in c-MET overexpressing nonsmall cell lung cancer after developing EGFR-TKI resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of c-Met Inhibitors: BMS-777607 vs. Cabozantinib
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical target. Its aberrant activation is a key driver of tumor growth, invasion, and metastasis in a variety of malignancies. This guide provides a detailed comparison of two prominent small molecule inhibitors of c-Met: BMS-777607 and cabozantinib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research decisions.
Mechanism of Action and Kinase Selectivity
BMS-777607 is a highly potent and selective ATP-competitive inhibitor of the c-Met kinase family.[1][2][3][4] Its primary targets include c-Met and other members of the Met-related family such as Ron, Axl, and Tyro3.[1][2][4][5] BMS-777607 exhibits a high degree of selectivity for the Met kinase family, with significantly less activity against a broad panel of other kinases.[1][2][4][5] This selectivity profile suggests a more focused mechanism of action, potentially leading to fewer off-target effects.
Cabozantinib , in contrast, is a multi-kinase inhibitor that targets a broader range of receptor tyrosine kinases.[6][7] In addition to c-Met, it potently inhibits VEGFR2, a key mediator of angiogenesis, as well as RET, KIT, AXL, FLT3, and TIE-2.[5][8][9][10] This multi-targeted approach allows cabozantinib to simultaneously block multiple signaling pathways involved in tumor progression, including angiogenesis, invasion, and metastasis.[7][11]
Potency and Efficacy: A Quantitative Comparison
The following tables summarize the in vitro potency of BMS-777607 and cabozantinib against c-Met and a selection of other kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Table 1: In Vitro Kinase Inhibition Profile of BMS-777607
| Target Kinase | IC50 (nM) | Reference(s) |
| c-Met | 3.9 | [1][2][4][5] |
| Ron | 1.8 | [2][4][5][12] |
| Axl | 1.1 | [1][2][4][5] |
| Tyro3 | 4.3 | [1][2][4][5] |
| VEGFR2 | 180 | [12] |
| Lck | 120 | [12] |
| Aurora B | 78 | [12] |
| Flt-3 | 16 | [12] |
Table 2: In Vitro Kinase Inhibition Profile of Cabozantinib
| Target Kinase | IC50 (nM) | Reference(s) |
| c-Met | 1.3 | [5][9][10][13] |
| VEGFR2 | 0.035 | [5][9][10][13] |
| RET | 4-5.2 | [5][6][9] |
| KIT | 4.6 | [5][9] |
| AXL | 7 | [5][9] |
| FLT3 | 11.3 | [5][9] |
| TIE-2 | 14.3 | [5][9] |
Preclinical Antitumor Activity
Both BMS-777607 and cabozantinib have demonstrated significant antitumor activity in a range of preclinical cancer models.
BMS-777607 has been shown to potently inhibit HGF-stimulated c-Met autophosphorylation, cell scattering, migration, and invasion in various cancer cell lines.[1][3] In vivo, oral administration of BMS-777607 has been shown to significantly reduce tumor volumes in human tumor xenograft models.[1]
Cabozantinib has demonstrated robust antitumor effects in numerous preclinical models, attributed to its dual inhibition of c-Met and VEGFR2.[14] It has been shown to inhibit tumor growth, angiogenesis, and metastasis in models of various cancers, including those that have developed resistance to agents targeting only the VEGF pathway.[14][15]
Signaling Pathways
The binding of hepatocyte growth factor (HGF) to its receptor, c-Met, triggers a cascade of intracellular signaling events that drive cancer progression. Both BMS-777607 and cabozantinib act by blocking the ATP-binding site of the c-Met kinase domain, thereby inhibiting its activation and downstream signaling.
Caption: Simplified c-Met signaling pathway and points of inhibition by BMS-777607 and cabozantinib.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize c-Met inhibitors.
Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reaction Setup: In a microplate well, combine the purified kinase enzyme, a specific substrate (e.g., a peptide), and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a solution containing ATP (often radiolabeled with ³²P or ³³P for detection).
-
Incubation: Allow the reaction to proceed for a defined period at an optimal temperature (e.g., 30-37°C).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA or acid).
-
Detection: Measure the amount of phosphorylated substrate. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence resonance energy transfer (FRET) or luminescence can be used.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based c-Met Autophosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of c-Met within a cellular context.
Methodology:
-
Cell Culture: Plate cancer cells that express c-Met (e.g., GTL-16, U-87 MG) in a multi-well plate and allow them to adhere.
-
Serum Starvation: To reduce basal receptor activation, serum-starve the cells for a period (e.g., 16-24 hours).
-
Inhibitor Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate c-Met signaling by adding its ligand, HGF, for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification: Determine the levels of phosphorylated c-Met (p-c-Met) and total c-Met in the cell lysates using methods such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-c-Met and total c-Met.
-
ELISA: Use a sandwich ELISA kit with antibodies specific for p-c-Met and total c-Met.
-
-
Data Analysis: Normalize the p-c-Met signal to the total c-Met signal. Calculate the percentage of inhibition of c-Met phosphorylation for each compound concentration and determine the IC50 value.
Summary and Conclusion
Both BMS-777607 and cabozantinib are potent inhibitors of c-Met kinase activity. The key distinction lies in their selectivity profiles. BMS-777607 is a highly selective inhibitor of the c-Met family, which may offer a more targeted therapeutic approach with a potentially favorable safety profile. Cabozantinib, with its broader kinase inhibition profile that includes potent activity against VEGFR2, provides a multi-pronged attack on tumor growth by simultaneously targeting cancer cell proliferation, survival, and angiogenesis.
The choice between a selective and a multi-targeted inhibitor depends on the specific cancer biology and the therapeutic strategy. For tumors primarily driven by aberrant c-Met signaling, a selective inhibitor like BMS-777607 may be advantageous. In contrast, for tumors where multiple pathways, including angiogenesis, are critical drivers, a multi-kinase inhibitor like cabozantinib may offer greater efficacy. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their c-Met-targeted drug development programs.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BMS-777607 | CAS#:1025720-94-8 | Chemsrc [chemsrc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. [Cabozantinib: Mechanism of action, efficacy and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of action of Cabozantinib? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cabozantinib, a Novel c-Met Inhibitor, Inhibits Colorectal Cancer Development in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Small Molecule Inhibitors Targeting c-Met and Axl Kinases: Alternatives to BMS-777607
For Researchers, Scientists, and Drug Development Professionals
BMS-777607 is a potent, ATP-competitive small molecule inhibitor targeting the c-Met and Axl receptor tyrosine kinases.[1][2][3] Its high selectivity and efficacy in preclinical models have established it as a valuable research tool for studying the roles of these kinases in cancer and other diseases. However, the landscape of kinase inhibitors is continually evolving, with numerous alternative compounds now available, some of which have progressed to clinical use. This guide provides a comprehensive comparison of key alternative small molecule inhibitors to BMS-777607, focusing on their biochemical potency, selectivity, and cellular activity, supported by experimental data and detailed protocols.
Overview of BMS-777607
BMS-777607 is a multi-targeted inhibitor with high affinity for the c-Met kinase family. It demonstrates potent inhibition of c-Met, Axl, Ron, and Tyro3 with IC50 values of 3.9 nM, 1.1 nM, 1.8 nM, and 4.3 nM, respectively, in cell-free assays.[1][3][4] This compound exhibits significant selectivity, being over 40-fold more selective for Met-related targets compared to kinases like Lck, VEGFR-2, and TrkA/B, and over 500-fold more selective against a broader panel of receptor and non-receptor kinases.[1][3][4] In cellular assays, BMS-777607 effectively blocks c-Met autophosphorylation and downstream signaling pathways, leading to the inhibition of cell scattering, migration, and invasion.[1][3]
Alternative Small Molecule Inhibitors: A Comparative Analysis
The following sections detail the performance of several key alternative inhibitors, providing a comparative dataset to aid in the selection of the most appropriate compound for specific research needs.
Multi-Targeted c-Met/Axl Inhibitors
A promising strategy in cancer therapy is the dual targeting of c-Met and Axl, as crosstalk between these pathways can contribute to therapeutic resistance.[5][6]
Cabozantinib (XL184)
Cabozantinib is an orally bioavailable inhibitor of multiple receptor tyrosine kinases, including MET, VEGFRs, and AXL. It is a potent inhibitor of VEGFR2 (IC50 = 0.035 nM), c-Met (IC50 = 1.3 nM), and Axl (IC50 = 7 nM).[7][8] Its multi-targeted nature allows it to inhibit tumor angiogenesis, invasion, and metastasis.[8]
Merestinib (LY2801653)
Merestinib is another potent, orally bioavailable inhibitor with strong activity against c-Met (Ki = 2 nM) and Axl (IC50 = 2 nM).[9][10] It also inhibits other kinases such as MST1R, MERTK, and FLT3.[9][10] In cellular assays, Merestinib inhibits HGF-stimulated c-Met autophosphorylation with an IC50 of 35.2 nM in H460 cells.[9][10] Preclinical xenograft models have demonstrated its anti-tumor effects.[11]
Foretinib (GSK1363089, XL880)
Foretinib is a multi-kinase inhibitor that potently inhibits c-Met (IC50 = 0.4 nM) and VEGFR2 (KDR) (IC50 = 0.9 nM).[12][13] It also shows activity against Ron, Flt-1, and Flt-4.[12][13] In cellular models, Foretinib has demonstrated antiproliferative activity in various cancer cell lines, with IC50 values of 29 nM in A549 lung cancer cells and 40 nM in B16F10 melanoma cells.[12][13]
Selective c-Met Inhibitors
For studies focused specifically on c-Met signaling, highly selective inhibitors are often preferred to minimize off-target effects.
Capmatinib (INC280)
Capmatinib is a highly potent and selective c-Met inhibitor with a biochemical IC50 of 0.13 nM.[14] It is approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[15]
Tepotinib (EMD 1214063)
Tepotinib is another potent and selective c-Met inhibitor with an IC50 of 4 nM in cell-free assays.[16] It is over 200-fold more selective for c-Met compared to a panel of other kinases, including Axl.[6][16] In cellular assays, it inhibits HGF-induced c-Met phosphorylation in A549 cells with an IC50 of 6 nM.[16] Tepotinib has also shown efficacy in overcoming resistance to EGFR inhibitors in NSCLC models.[17]
Other Notable Inhibitors
Crizotinib (PF-02341066)
Initially developed as a c-Met inhibitor, Crizotinib was later identified as a potent ALK inhibitor and is approved for the treatment of ALK-positive NSCLC. It inhibits c-Met and ALK with IC50 values of 11 nM and 24 nM, respectively, in cell-based assays.[3] It is significantly less potent against Axl.[3]
Tivantinib (ARQ 197)
Tivantinib is a non-ATP-competitive, selective inhibitor of c-Met with a Ki of 355 nM.[18][19] Its unique mechanism of action, which involves stabilizing the inactive conformation of the kinase, distinguishes it from many other inhibitors.[20] It shows minimal activity against a panel of other kinases.[18]
TP-0903 (Dubermatinib)
For researchers specifically interested in targeting Axl, TP-0903 is a potent and selective Axl inhibitor with an IC50 of 27 nM.[2][4] It has been shown to induce apoptosis in cancer cells and is being investigated for its potential to overcome drug resistance.[21]
Quantitative Data Summary
The following tables provide a structured overview of the quantitative data for BMS-777607 and its alternatives.
Table 1: In Vitro Kinase Inhibitory Activity (IC50/Ki in nM)
| Compound | c-Met | Axl | VEGFR2 (KDR) | Ron | Tyro3 | ALK | Selectivity Notes |
| BMS-777607 | 3.9[1][3][4] | 1.1[1][3][4] | 180[9] | 1.8[1][3][4] | 4.3[1][3][4] | - | >40-fold selective for Met-family vs Lck, VEGFR-2, TrkA/B[1][3] |
| Cabozantinib | 1.3[7][8] | 7[7][8] | 0.035[7][8] | 124[7] | - | - | Also inhibits RET, KIT, FLT3, TIE2[7][8] |
| Merestinib | 2 (Ki)[9][10] | 2[9][10] | - | 11 (MST1R)[9][10] | 28[10] | - | Also inhibits MERTK, FLT3, DDR1/2[9][10] |
| Foretinib | 0.4[12][13] | - | 0.9[12][13] | 3[13] | - | - | Also inhibits Ron, Flt-1, Flt-4[12][13] |
| Capmatinib | 0.13[14] | - | - | - | - | - | Highly selective for c-Met[14] |
| Tepotinib | 4[16] | >10,000[6] | - | - | - | - | >200-fold selective vs IRAK4, TrkA, Axl, IRAK1, Mer[16] |
| Crizotinib | 11 (cell-based)[3] | - | >1,000[3] | 20-30 fold less potent than c-Met[3] | - | 24 (cell-based)[3] | Potent ALK and ROS1 inhibitor[3] |
| Tivantinib | 355 (Ki)[18][19] | - | - | - | - | - | Non-ATP competitive, selective for c-Met[18] |
| TP-0903 | - | 27[2][4] | - | - | - | - | Potent and selective Axl inhibitor[2][4] |
Table 2: Cellular Activity Data
| Compound | Cell Line | Assay Type | IC50/Effect |
| BMS-777607 | GTL-16 | c-Met Autophosphorylation | 20 nM[1][3] |
| PC-3, DU145 | HGF-induced c-Met Autophosphorylation | <1 nM[1][3] | |
| Cabozantinib | CE81T (ESCC) | Cell Viability (72h) | 4.61 µM[22] |
| Merestinib | H460 | HGF-stimulated MET Autophosphorylation | 35.2 nM[9][10] |
| U-87MG, H441 | Tumor Growth (Xenograft) | Reduction at 4 and 12 mg/kg[11] | |
| Foretinib | A549 | Colony Growth | 29 nM[13] |
| MKN-45 | Cell Viability | IC50 < 0.06 µM[23] | |
| Tepotinib | A549 | HGF-induced c-Met Phosphorylation | 6 nM[16] |
| MKN-45 | Cell Viability | <1 nM[16] | |
| Crizotinib | GTL-16 | Cell Growth | 9.7 nM[3] |
| MDA-MB-231 | Cell Viability | 5.16 µM[24] | |
| MKN45 (MET amplified) | Cell Proliferation | <200 nM[25] | |
| Tivantinib | A549, DBTRG, NCI-H441 | Cell Proliferation | 0.38, 0.45, 0.29 µM[18] |
| IMR-32 (Neuroblastoma) | Cell Proliferation | 1.19 µM[26] | |
| TP-0903 | PSN-1 (Pancreatic) | Cell Viability | 6 nM[2] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Simplified signaling pathways of c-Met and Axl and points of intervention by small molecule inhibitors.
Caption: General experimental workflow for the evaluation of small molecule kinase inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Assay (General Protocol for IC50 Determination)
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant purified kinase (e.g., c-Met, Axl)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[4]
-
Test inhibitor (serially diluted in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or [γ-33P]ATP)
-
384-well assay plates
-
Plate reader compatible with the detection method
-
-
Procedure: a. Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. b. Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate. c. Add the kinase and substrate solution to the wells and briefly incubate.[4] d. Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase. e. Incubate the reaction at room temperature for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.[4] f. Stop the reaction and measure the kinase activity using the chosen detection method. For example, in a radiometric assay, the reaction is stopped by adding cold trichloroacetic acid, and the incorporated radioactivity is measured.[3] g. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. h. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[27]
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[1]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[28]
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allow them to adhere overnight.[28] b. The next day, replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (DMSO). c. Incubate the plate for the desired treatment period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2. d. After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible. e. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. f. Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking. g. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1] h. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the in vitro kinase assay.
Conclusion
The selection of a small molecule inhibitor is a critical decision in any research project. While BMS-777607 remains a valuable tool for studying c-Met and Axl signaling, a growing number of alternatives offer a range of potencies, selectivities, and mechanisms of action. This guide provides a comparative overview to assist researchers in making an informed choice based on the specific requirements of their experimental systems. For studies requiring broad inhibition of the c-Met/Axl axis, multi-targeted inhibitors like Cabozantinib and Merestinib are excellent choices. For investigations demanding high specificity for c-Met, Capmatinib and Tepotinib are superior options. The data and protocols presented herein should serve as a valuable resource for the scientific community engaged in the study of c-Met and Axl biology and the development of novel therapeutics.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. targetedonc.com [targetedonc.com]
- 16. selleckchem.com [selleckchem.com]
- 17. The selective c-Met inhibitor tepotinib can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Selective Inhibitor of the c-Met Receptor Tyrosine Kinase in Advanced Hepatocellular Carcinoma: No Beneficial Effect With the Use of Tivantinib? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medkoo.com [medkoo.com]
- 22. Frontiers | Cabozantinib (XL184) and R428 (BGB324) Inhibit the Growth of Esophageal Squamous Cell Carcinoma (ESCC) [frontiersin.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. assayquant.com [assayquant.com]
- 28. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to Cellular Thermal Shift Assay (CETSA) for BMS-777607 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) for determining the target engagement of BMS-777607, a potent inhibitor of the c-Met receptor tyrosine kinase. It offers a detailed, adaptable protocol for a traditional Western Blot-based CETSA, alongside a comparison with alternative target engagement assays. Experimental data is presented to aid in the selection of the most appropriate method for your research needs.
Introduction to BMS-777607 and Target Engagement
BMS-777607 is a small molecule inhibitor that primarily targets the c-Met receptor tyrosine kinase, along with other members of the TAM (Tyro3, Axl, Mer) family of kinases, including Axl, Ron, and Tyro3.[1][2] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in various cancers.[3][4] Verifying that a compound like BMS-777607 reaches and binds to its intended target within a cellular context is a critical step in drug development. This process is known as target engagement.[5][6]
CETSA is a powerful technique to assess target engagement in a physiologically relevant setting.[7][8] It is based on the principle that the binding of a ligand, such as BMS-777607, to its target protein, c-Met, increases the protein's thermal stability.[9] This increased stability results in less protein denaturation and aggregation upon heating.[7]
Comparison of Target Engagement Assays
While CETSA is a valuable tool, several other methods can also be used to measure target engagement. The table below provides a comparison of CETSA with two common alternatives: NanoBRET and Microscale Thermophoresis (MST).
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay | Microscale Thermophoresis (MST) |
| Principle | Ligand-induced thermal stabilization of the target protein.[8] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[10][11] | Ligand-induced change in the thermophoretic movement of a fluorescently labeled target.[12][13][14] |
| Assay Format | Western Blot, ELISA, Mass Spectrometry, or reporter-based assays.[9] | Plate-based luminescence detection.[15][16] | Capillary-based fluorescence detection.[12] |
| Cellular Context | Intact cells or cell lysates.[17] | Live cells.[11] | Cell lysates or purified proteins.[14] |
| Labeling Requirement | Label-free for the drug and target (antibody-based detection). | Requires genetic tagging of the target protein (NanoLuc fusion).[11] | Requires fluorescent labeling of the target protein.[12] |
| Quantitative Data | EC50 for target engagement, Thermal Shift (ΔTm).[5] | IC50 for compound affinity, Residence Time.[15][18] | Kd (dissociation constant).[13] |
| Throughput | Low to medium (Western Blot), High (reporter assays).[19] | High.[11] | Medium. |
| Advantages | Label-free, reflects physiological conditions.[8] | Real-time measurements in live cells, high throughput.[16] | Low sample consumption, wide range of affinities.[14] |
| Disadvantages | Western blot format is low throughput and semi-quantitative.[19] | Requires genetic modification of cells, potential for tracer-compound competition. | Requires protein labeling, performed in lysates, not intact cells.[14] |
Experimental Data: BMS-777607 Inhibition Profile
The following table summarizes the inhibitory activity of BMS-777607 against its primary targets and selected off-targets. This data is crucial for interpreting target engagement results and understanding the compound's selectivity.
| Target | IC50 (nM) | Assay Type | Reference |
| c-Met | 3.9 | Cell-free | [1][2] |
| Axl | 1.1 | Cell-free | [1][2] |
| Ron | 1.8 | Cell-free | [1][2] |
| Tyro3 | 4.3 | Cell-free | [1][2] |
| VEGFR-2 | >1000 | Cell-free | [1] |
| Lck | >1000 | Cell-free | [1] |
| TrkA | >1000 | Cell-free | [1] |
| p38α | >1000 | Cell-free | [1] |
Experimental Protocols
Detailed Protocol: Cellular Thermal Shift Assay (CETSA) for BMS-777607
This protocol is an adapted Western Blot-based CETSA procedure for assessing BMS-777607 engagement with c-Met in a cellular context.
Materials:
-
Cell Line: A human cancer cell line with high endogenous expression of c-Met (e.g., GTL-16, H1993, or DU145).[2]
-
BMS-777607: Prepare a stock solution in DMSO.
-
Cell Culture Medium and Reagents: As required for the chosen cell line.
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: PBS with protease and phosphatase inhibitors.
-
Primary Antibody: Rabbit anti-c-Met antibody.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, wash buffer (e.g., TBST), and ECL substrate.
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cell line to ~80% confluency.
-
Treat the cells with various concentrations of BMS-777607 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[5] A control sample should be kept at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Alternatively, add lysis buffer and incubate on ice.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[7]
-
-
Western Blotting:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary anti-c-Met antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for c-Met at each temperature for both the vehicle and BMS-777607 treated samples.
-
Plot the relative band intensity against the temperature to generate a melting curve.
-
The shift in the melting curve (ΔTm) between the vehicle and BMS-777607 treated samples indicates target engagement.
-
To determine the EC50 of target engagement, perform an isothermal dose-response experiment. Treat cells with a range of BMS-777607 concentrations and heat all samples at a single, optimized temperature (e.g., a temperature that shows a significant difference in the melting curve). Plot the band intensity against the drug concentration to calculate the EC50.
-
Alternative Protocol: NanoBRET Target Engagement Assay
This protocol provides a general overview of the NanoBRET assay for measuring BMS-777607 target engagement with c-Met in live cells.
Materials:
-
HEK293 cells [15]
-
NanoLuc-c-Met fusion vector [15]
-
NanoBRET Tracer (specific for the kinase of interest)[15]
-
BMS-777607
-
Opti-MEM I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
White, 96-well assay plates
Procedure:
-
Transfection:
-
Transfect HEK293 cells with the NanoLuc-c-Met fusion vector.
-
-
Cell Plating:
-
After 24 hours, harvest the transfected cells and plate them in the white assay plates.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of BMS-777607.
-
Add the BMS-777607 dilutions and the NanoBRET tracer to the cells.
-
Incubate for a specified period (e.g., 2 hours) at 37°C.
-
-
Detection:
-
Add the Nano-Glo® Live Cell Reagent.
-
Measure the luminescence and filtered luminescence signals using a plate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the BMS-777607 concentration to generate a dose-response curve and determine the IC50 value.
-
Alternative Protocol: Microscale Thermophoresis (MST)
This protocol outlines the general steps for an MST experiment to quantify the binding affinity of BMS-777607 to purified c-Met.
Materials:
-
Purified, fluorescently labeled c-Met protein
-
BMS-777607
-
Assay Buffer (e.g., PBS with 0.05% Tween-20)
-
MST capillaries
Procedure:
-
Sample Preparation:
-
Prepare a serial dilution of BMS-777607 in the assay buffer.
-
Mix each dilution with a constant concentration of the fluorescently labeled c-Met protein.
-
-
Capillary Loading:
-
Load the samples into the MST capillaries.
-
-
MST Measurement:
-
Place the capillaries in the MST instrument.
-
The instrument will apply an infrared laser to create a temperature gradient and measure the fluorescence changes.
-
-
Data Analysis:
-
The software will analyze the changes in fluorescence to determine the thermophoretic movement.
-
Plot the normalized fluorescence against the BMS-777607 concentration to generate a binding curve and calculate the dissociation constant (Kd).
-
Visualizations
c-Met Signaling Pathway
The following diagram illustrates the key components and interactions of the c-Met signaling pathway, which is inhibited by BMS-777607.
Caption: The c-Met signaling pathway and the inhibitory action of BMS-777607.
Cellular Thermal Shift Assay (CETSA) Workflow
This diagram outlines the key steps involved in performing a Western Blot-based Cellular Thermal Shift Assay.
Caption: Workflow of a Western Blot-based Cellular Thermal Shift Assay (CETSA).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microscale thermophoresis - Wikipedia [en.wikipedia.org]
- 13. nanotempertech.com [nanotempertech.com]
- 14. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. promega.jp [promega.jp]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of BMS-777607 Effects with siRNA Knockdown of c-Met: A Comparative Guide
This guide provides a detailed comparison of the biological effects of the small molecule c-Met inhibitor, BMS-777607, and c-Met knockdown by small interfering RNA (siRNA). The data presented here, primarily focusing on the highly metastatic murine KHT sarcoma cell line with constitutive c-Met activation, demonstrates a strong correlation between the phenotypic outcomes of pharmacological inhibition and genetic knockdown of c-Met. This cross-validation strengthens the evidence for c-Met as a key driver of the metastatic phenotype in cancer cells expressing this receptor.
Quantitative Data Summary
The following tables summarize the quantitative effects of BMS-777607 and c-Met siRNA on key cellular processes associated with metastasis. The data for BMS-777607 is extracted from studies on KHT and other relevant cell lines. The effect of c-Met siRNA is often described qualitatively in the literature as a significant reduction; where specific quantitative data is available, it is provided.
Table 1: Inhibition of c-Met Kinase Activity and Downstream Signaling
| Parameter | BMS-777607 | c-Met siRNA | Cell Line(s) |
| c-Met Autophosphorylation (p-c-Met) | IC50: <1 nM - 10 nM[1][2] | Significant Reduction[3] | PC-3, DU145, KHT |
| Akt Phosphorylation (p-Akt) | Dose-dependent inhibition[1] | Significant Reduction | KHT |
| Erk Phosphorylation (p-Erk) | Dose-dependent inhibition[1] | Significant Reduction | KHT |
| p70S6K Phosphorylation | Dose-dependent inhibition[1] | Not Reported | KHT |
| S6 Phosphorylation | Dose-dependent inhibition[1] | Not Reported | KHT |
Table 2: Effects on Cell Proliferation and Survival
| Parameter | BMS-777607 | c-Met siRNA | Cell Line(s) |
| Cell Proliferation | Modest effect[4][5] | Modest effect[4] | KHT |
| Clonogenicity | Modestly affected[4][5] | Not Reported | KHT |
| Apoptosis | Minimal effect[6] | Increased apoptosis[7] | Breast Cancer Cells, NPC Cells |
Table 3: Inhibition of Metastasis-Associated Cell Behaviors
| Parameter | BMS-777607 | c-Met siRNA | Cell Line(s) |
| Cell Scatter | Potent inhibition (nanomolar range)[4][5] | Reduced spontaneous scatter[4][5] | KHT |
| Cell Motility (Wound Healing) | Potent inhibition (nanomolar range)[4][5] | Reduced motility[4][5] | KHT |
| Cell Invasion (Boyden Chamber) | Potent inhibition (nanomolar range)[4][5] | Not Quantified, but reduced[4] | KHT |
| In Vivo Lung Metastasis | 28.3% decrease in lung nodules (25 mg/kg/day)[4][5] | Not Reported in direct comparison | KHT xenograft |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
c-Met siRNA Knockdown
-
siRNA and Transfection: Murine c-Met specific siRNA and non-targeting control siRNA are used. KHT sarcoma cells are seeded in 6-well plates and grown to 50-70% confluency. Transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's instructions. Briefly, siRNA is diluted in serum-free medium and mixed with the diluted transfection reagent. After a 15-30 minute incubation at room temperature to allow for complex formation, the mixture is added to the cells. Cells are incubated with the siRNA-lipid complexes for 24-72 hours before being harvested for analysis or use in functional assays.[4]
-
Validation of Knockdown: The efficiency of c-Met knockdown is confirmed by Western blotting. Cell lysates are collected and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total c-Met and a loading control (e.g., β-actin).
BMS-777607 Treatment
BMS-777607 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vitro experiments, the stock solution is further diluted in cell culture medium to the desired final concentrations. Control cells are treated with an equivalent concentration of DMSO. Cells are typically pre-treated with BMS-777607 for 1-2 hours before the start of functional assays or for the duration of the experiment, depending on the specific protocol.[1][5]
Western Blot Analysis for Signaling Pathways
-
Cell Lysis and Protein Quantification: After treatment with BMS-777607 or post-siRNA transfection, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a BCA protein assay.
-
Immunoblotting: Equal amounts of protein (20-40 µg) are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for phosphorylated and total c-Met, Akt, and Erk overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Cell Scatter Assay
KHT cells are seeded at a low density to allow for the formation of distinct colonies. Once colonies are formed, they are treated with various concentrations of BMS-777607 or are cells previously transfected with c-Met siRNA. The scattering of cells from the colonies, characterized by the loss of tight cell-cell junctions and increased intercellular space, is observed and photographed at different time points (e.g., 24 hours) using a phase-contrast microscope.[4][5]
Cell Motility (Wound Healing) Assay
Cells are grown to a confluent monolayer in a 6-well plate. A sterile pipette tip is used to create a "scratch" or wound in the monolayer. The cells are then washed to remove debris and incubated with medium containing different concentrations of BMS-777607 or are cells with c-Met knockdown. The closure of the wound is monitored and photographed at 0 and 24 hours. The rate of cell migration is quantified by measuring the change in the wound area over time.[4][5]
Cell Invasion Assay (Boyden Chamber)
A two-chamber invasion system (e.g., Transwell®) with a porous membrane coated with a basement membrane matrix (e.g., Matrigel®) is used. The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum). Cells, pre-treated with BMS-777607 or with c-Met knockdown, are seeded in the upper chamber in serum-free medium. After incubation for 24-48 hours, non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the matrix and are on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.[4][5]
Visualizations
c-Met Signaling Pathway and Points of Inhibition
Caption: c-Met signaling pathway and the inhibitory mechanisms of BMS-777607 and c-Met siRNA.
Experimental Workflow for Comparison
Caption: Workflow for comparing the effects of BMS-777607 and c-Met siRNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Impact of the small molecule Met inhibitor BMS-777607 on the metastatic process in a rodent tumor model with constitutive c-Met activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stealth/siRNA Transfection Protocol Lipofectamine 2000 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Silencing of c-Met by RNA interference inhibits the survival, proliferation, and invasion of nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the kinase selectivity profile of BMS 777607 to other inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity profile of BMS-777607 with other notable kinase inhibitors, crizotinib and cabozantinib. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Introduction
BMS-777607 is a potent and selective ATP-competitive inhibitor of the MET receptor tyrosine kinase family.[1][2][3] Understanding the kinase selectivity profile of an inhibitor is crucial for predicting its efficacy, potential off-target effects, and overall therapeutic window. This guide compares the selectivity of BMS-777607 against crizotinib, a dual ALK and MET inhibitor, and cabozantinib, a multi-kinase inhibitor targeting MET, VEGFRs, and other tyrosine kinases.[4][5][6]
Kinase Selectivity Profiles: A Tabular Comparison
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for BMS-777607, crizotinib, and cabozantinib against a panel of selected kinases. Lower IC50 values indicate greater potency.
| Kinase Target | BMS-777607 IC50 (nM) | Crizotinib IC50 (nM) | Cabozantinib IC50 (nM) |
| MET | 3.9[2] | Potent inhibitor[4][5] | 1.3[7] |
| Axl | 1.1[2] | - | 7[7] |
| Ron | 1.8[2] | Potent inhibitor[4] | - |
| Tyro3 | 4.3[2] | - | - |
| ALK | >500-fold less potent than MET[1][2] | Potent inhibitor[4][5] | - |
| VEGFR2 | 40-fold less potent than MET[1][2] | - | 0.035[7] |
| Lck | 40-fold less potent than MET[1][2] | - | - |
| TrkA/B | 40-fold less potent than MET[1][2] | - | - |
| RET | - | - | 5.2[7] |
| KIT | - | - | 4.6[7] |
| FLT3 | - | - | 11.3[7] |
| TIE2 | - | - | 14.3[7] |
Experimental Methodologies for Kinase Selectivity Profiling
The determination of kinase inhibitor selectivity is commonly performed using in vitro biochemical assays. Two prevalent methods are the ADP-Glo™ Kinase Assay and radiometric assays.
ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The signal is proportional to kinase activity, and its inhibition by a compound is used to determine the IC50 value.
Protocol Outline:
-
Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor (at various concentrations) are incubated together in a microplate well.
-
ATP Depletion: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A kinase detection reagent is then added to convert the ADP generated in the kinase reaction into ATP.
-
Luminescence Detection: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal.
-
Data Analysis: The luminescent signal is correlated to the amount of ADP produced, and the IC50 value is calculated from the dose-response curve of the inhibitor.
Radiometric Kinase Assay (Example for BMS-777607)
This method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a substrate by the kinase.
Protocol Outline:
-
Reaction Mixture: A reaction mixture is prepared containing the kinase (e.g., baculovirus-expressed GST-Met), a substrate (e.g., poly(Glu/Tyr)), [γ-³³P]ATP, unlabeled ATP, and the test inhibitor (e.g., BMS-777607) at various concentrations in a kinase buffer.[1]
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 1 hour) to allow for substrate phosphorylation.[1]
-
Reaction Termination: The reaction is stopped by the addition of cold trichloroacetic acid (TCA), which causes the precipitation of the phosphorylated substrate.[1]
-
Filtration and Washing: The precipitated, radiolabeled substrate is collected onto filter plates.
-
Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Visualizing Key Concepts
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: MET Signaling Pathway and the inhibitory action of BMS-777607.
Caption: General workflow for a kinase selectivity profiling assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 6. Cabozantinib: an Active Novel Multikinase Inhibitor in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of BMS-777607 and Foretinib in Xenograft Models: A Comparative Guide
This guide provides an objective comparison of the in vivo performance of two investigational anti-cancer agents, BMS-777607 and foretinib, in preclinical xenograft models of breast and gastric cancer. The information is intended for researchers, scientists, and professionals in the field of drug development.
Disclaimer: The following data is compiled from separate studies and does not represent a direct head-to-head comparison in the same experimental setting. The variations in cell lines, methodologies, and endpoints should be considered when interpreting the results.
Mechanism of Action
BMS-777607 is a potent and selective inhibitor of the Met receptor tyrosine kinase family, which includes MET, RON, AXL, and Tyro3. These receptors are crucial in cell proliferation, survival, and invasion. Foretinib is a multi-kinase inhibitor that targets vascular endothelial growth factor receptor 2 (VEGFR2) and the MET family of receptors, playing a role in both tumor cell growth and angiogenesis.[1]
Signaling Pathway of BMS-777607 and Foretinib
Caption: Simplified signaling pathways targeted by BMS-777607 and Foretinib.
Comparative Efficacy in Breast Cancer Xenograft Models
This section provides an indirect comparison of BMS-777607 and foretinib in triple-negative breast cancer (TNBC) xenograft models.
| Parameter | BMS-777607 | Foretinib |
| Cell Line | E0771 (Murine TNBC) | MDA-MB-231 (Human TNBC) |
| Dosing Regimen | Not specified as monotherapy | 15 and 50 mg/kg/day, oral |
| Treatment Duration | Not specified | 18 days |
| Tumor Growth Inhibition | Partial antitumor activity as monotherapy | 42.79% (15 mg/kg) and 79.16% (50 mg/kg) |
| Reference | [2][3] | [1][4] |
Comparative Efficacy in Gastric Cancer Xenograft Models
This section presents an indirect comparison of BMS-777607 and foretinib in gastric cancer xenograft models.
| Parameter | BMS-777607 | Foretinib |
| Cell Line | GTL-16 | MKN-45 |
| Dosing Regimen | 6.25, 12.5, 25, 50 mg/kg, oral | Not specified |
| Treatment Duration | Not specified | 2 weeks |
| Tumor Growth Inhibition | Significant reduction in tumor volume | Additive effects on tumor growth inhibition when combined with nab-paclitaxel |
| Reference | [5] | [6] |
Experimental Protocols
The following are generalized experimental protocols for in vivo xenograft studies based on the methodologies reported in the referenced literature.
Experimental Workflow for Xenograft Studies
References
- 1. Foretinib Is Effective against Triple-Negative Breast Cancer Cells MDA-MB-231 In Vitro and In Vivo by Down-Regulating p-MET/HGF Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-TAM Tyrosine Kinase Inhibitor BMS-777607 Enhances Anti-PD-1 mAb Efficacy in a Murine Model of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Preclinical Comparison of MET Kinase Inhibitors: BMS-777607 and PHA-665752
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical target in various malignancies. Its aberrant activation is implicated in tumor growth, invasion, and metastasis. This guide provides a comparative analysis of two small molecule c-Met inhibitors, BMS-777607 and PHA-665752, based on available preclinical data. This objective comparison is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical research.
Data Presentation: A Comparative Overview
The following tables summarize the key preclinical data for BMS-777607 and PHA-665752, collated from various studies. It is important to note that these findings are not from a single head-to-head study, and experimental conditions may vary between the cited sources.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target(s) | IC50 (nM) | Cell-Free/Cell-Based | Reference |
| BMS-777607 | c-Met | 3.9 | Cell-free | [1][2][3] |
| Axl | 1.1 | Cell-free | [1][2][3] | |
| Ron | 1.8 | Cell-free | [1][2][3] | |
| Tyro3 | 4.3 | Cell-free | [1][2][3] | |
| c-Met Autophosphorylation | <1 (PC-3, DU145 cells) | Cell-based | [2][3] | |
| c-Met Autophosphorylation | 20 (GTL-16 cell lysates) | Cell-based | [2][3] | |
| PHA-665752 | c-Met | 9 (Enzymatic) | Cell-free | [1] |
| Ron | 68 (Enzymatic) | Cell-free | [1] | |
| c-Met | 60 (Cell line models) | Cell-based | [4] |
Note: IC50 values can vary depending on the assay conditions.
Table 2: In Vitro Cellular Effects
| Compound | Cell Line(s) | Effect | Concentration | Reference |
| BMS-777607 | PC-3, DU145 | Inhibition of HGF-induced cell scattering | ~0.5 µM | [2][3] |
| PC-3, DU145 | Inhibition of cell migration and invasion | IC50 < 0.1 µM | [2][3] | |
| T-47D, ZR-75-1 | Induction of polyploidy | 1-5 µmol/L | [1] | |
| T-47D, ZR-75-1 | Inhibition of survival and proliferation (clonogenic assay) | 1-5 µmol/L | [1] | |
| PHA-665752 | LKR-13, MEC | Induction of apoptosis | Not specified | [5][6] |
| T-47D, ZR-75-1 | No induction of polyploidy | Not specified | [1] | |
| HSC-3 | Reduced cell growth | 5 and 20 µM | [7] |
Table 3: In Vivo Preclinical Models
| Compound | Model | Dosing | Key Findings | Reference |
| BMS-777607 | GTL-16 human tumor xenografts (athymic mice) | 6.25-50 mg/kg (oral) | Significant reduction in tumor volumes | [2][3] |
| KHT lung tumor nodules (C3H/HeJ mice) | 25 mg/kg/day | 28.3% decrease in lung tumor nodules | [2][3] | |
| SF126 glioblastoma xenografts | Not specified | 56% tumor volume reduction | [8] | |
| U118MG glioblastoma xenografts | Not specified | >91% tumor remission | [8] | |
| PHA-665752 | KrasLA1 mice (lung premalignancy) | 12.5 or 25 mg/kg/day for 6 days | Decreased numbers of premalignant lung lesions | [5] |
| NCI-H69 SCLC xenografts (nude mice) | 0.825 mg/kg/day for 3 weeks | 99% reduction in tumor size | [4][9] | |
| NCI-H441 NSCLC xenografts (nude mice) | 16.5 µg in 100 µL of 2% DMSO for 2 weeks | 75% reduction in tumor size | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Inhibition of the c-Met signaling cascade by BMS-777607 and PHA-665752.
Caption: A generalized workflow for preclinical xenograft studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental results. Below are generalized protocols for key experiments based on the literature.
Kinase Inhibition Assay (Cell-Free)
-
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the target kinase.
-
Procedure:
-
Recombinant human c-Met (or other kinases) is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Serial dilutions of the test compounds (BMS-777607 or PHA-665752) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, radiometric assays (with ³³P-ATP), or fluorescence-based assays.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Cell Proliferation Assay
-
Objective: To assess the effect of the compounds on the growth of cancer cell lines.
-
Procedure:
-
Cancer cells (e.g., T-47D, ZR-75-1) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of BMS-777607, PHA-665752, or a vehicle control.
-
After a specified incubation period (e.g., 72 hours), cell viability is measured using reagents such as MTT, MTS, or CellTiter-Glo.
-
The absorbance or luminescence, which correlates with the number of viable cells, is read using a plate reader.
-
The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.
-
Xenograft Tumor Growth Study (In Vivo)
-
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
-
Procedure:
-
Cell Implantation: Human cancer cells (e.g., NCI-H441, GTL-16) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups (vehicle control, BMS-777607, or PHA-665752 at various doses).
-
Treatment Administration: The compounds are administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, according to a specific schedule (e.g., daily for 21 days).
-
Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting for target engagement).
-
Concluding Remarks
Both BMS-777607 and PHA-665752 demonstrate potent inhibition of the c-Met signaling pathway and anti-tumor activity in preclinical models. A key distinction lies in their selectivity profiles; BMS-777607 is a multi-kinase inhibitor targeting c-Met, Axl, and Ron with high affinity, whereas PHA-665752 is reported to be more selective for c-Met.[1][2][3] This difference in target engagement may underlie some of the observed variations in cellular effects, such as the induction of polyploidy by BMS-777607, which appears to be an off-target effect related to Aurora Kinase B inhibition and is not observed with PHA-665752.[1][10]
In vivo, both compounds have shown significant tumor growth inhibition across various cancer models.[2][3][4][9] The choice between these inhibitors in a research setting may depend on the specific scientific question being addressed. For studies focused on the effects of selective c-Met inhibition, PHA-665752 may be a more suitable tool. Conversely, if the goal is to target multiple related tyrosine kinases, or if the broader spectrum of activity is of interest, BMS-777607 could be the preferred compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PHA-665752’s Antigrowth and Proapoptotic Effects on HSC-3 Human Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A selective small molecule inhibitor of c-Met, PHA665752, inhibits tumorigenicity and angiogenesis in mouse lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitor BMS-777607 induces breast cancer cell polyploidy with increased resistance to cytotoxic chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for BMS-777607
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical compounds like BMS-777607, a potent c-Met inhibitor, are paramount for ensuring a safe working environment and regulatory compliance. This document provides a comprehensive guide to the safe disposal of BMS-777607, including immediate safety considerations and step-by-step procedural instructions.
Chemical and Safety Data Overview
BMS-777607 is a chemical compound used in laboratory research.[1][2] It is crucial to be aware of its properties and associated hazards to handle it safely.
| Identifier | Value |
| Product Name | BMS-777607 |
| Synonyms | BMS-817378, ASLAN-002 |
| CAS Number | 1025720-94-8[1][2][3] |
| Molecular Formula | C25H19ClF2N4O4[2][3] |
| Molecular Weight | 512.89[2][3] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][4] |
Immediate Safety and Handling Protocols
Before beginning any procedure involving BMS-777607, ensure that all necessary safety measures are in place.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that a safety shower and an eyewash station are readily accessible.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.[1]
-
Hand Protection: Use protective gloves.[1]
-
Skin and Body Protection: Wear impervious clothing, such as a lab coat.[1]
-
Respiratory Protection: If working with the powder form or where aerosolization is possible, use a suitable respirator.[1]
General Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Step-by-Step Disposal Procedure
The disposal of BMS-777607 and its containers must be conducted in accordance with all applicable local, state, and federal regulations. The following is a general best-practice protocol for the disposal of research-grade chemical waste.
Experimental Protocol: Disposal of BMS-777607 Waste
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for BMS-777607 solid waste (e.g., contaminated gloves, weigh boats, paper towels).
-
Designate a separate, clearly labeled waste container for BMS-777607 liquid waste (e.g., unused solutions, contaminated solvents). The container should be made of a material compatible with the solvents used.
-
-
Waste Collection (Solid):
-
Carefully place all solid waste contaminated with BMS-777607 into the designated solid waste container.
-
Ensure the container is kept closed when not in use.
-
-
Waste Collection (Liquid):
-
Pour all liquid waste containing BMS-777607 into the designated liquid waste container using a funnel to prevent spills.
-
Do not overfill the container; leave adequate headspace for expansion.
-
Securely cap the container after each addition.
-
-
Waste Labeling:
-
Label the waste containers clearly with "Hazardous Waste," the name "BMS-777607," and list all other chemical constituents (including solvents) and their approximate concentrations.
-
Include the date the waste was first added to the container.
-
-
Storage of Waste:
-
Store the sealed waste containers in a designated, secure area, away from incompatible materials.[2]
-
The storage area should be well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of BMS-777607 waste.
References
Essential Safety and Operational Guide for Handling BMS-777607
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with BMS-777607, a potent c-Met, Axl, Ron, and Tyro3 kinase inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Classification
BMS-777607 is classified with the following hazards according to the Globally Harmonized System (GHS).[1][2]
| Hazard Statement | GHS Classification | Pictogram | Signal Word |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | GHS07 | Warning |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | GHS07 | Warning |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | GHS07 | Warning |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | GHS07 | Warning |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling BMS-777607 to minimize exposure risk. The required level of PPE can vary depending on the specific task being performed.
| Task | Required Personal Protective Equipment |
| Handling solid (powder) form | - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves. - Gown: Disposable, back-closing gown resistant to hazardous drugs. - Eye Protection: Safety goggles with side shields or a full-face shield. - Respiratory Protection: An N95 respirator is recommended, especially when weighing or transferring powder, to prevent inhalation of aerosolized particles.[3] |
| Preparing stock solutions | - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves. - Gown: Disposable, back-closing gown resistant to hazardous drugs. - Eye Protection: Safety goggles with side shields. A face shield is recommended if there is a splash hazard. - Ventilation: All work should be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to avoid inhalation of vapors or aerosols.[4] |
| Administering to cell cultures or animals | - Gloves: A single pair of chemotherapy-rated, powder-free nitrile gloves. - Gown: A standard laboratory coat. - Eye Protection: Safety glasses with side shields. |
| Handling waste and disposal | - Gloves: Two pairs of chemotherapy-rated, powder-free nitrile gloves. - Gown: Disposable, back-closing gown resistant to hazardous drugs. - Eye Protection: Safety goggles with side shields. |
Operational Procedures for Safe Handling
The following step-by-step guidance outlines the essential procedures for safely handling BMS-777607 from receipt to disposal.
Preparation and Weighing of Solid Compound
-
Designated Area: All handling of solid BMS-777607 should occur in a designated area, such as a chemical fume hood or a powder containment hood, to prevent contamination of the general laboratory space.
-
Don PPE: Before handling, put on all required PPE as specified in the table above for handling the solid form.
-
Weighing: Use a calibrated analytical balance within the containment area. Handle the compound gently to avoid creating dust.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., alcohol) to remove any residual powder.[1][4]
Preparation of Stock Solutions
BMS-777607 is soluble in DMSO.[5]
-
Solvent Handling: All procedures involving the use of solvents should be performed in a chemical fume hood.
-
Dissolving: Add the solvent to the weighed BMS-777607 powder in a sealed container. Close the container tightly and mix by vortexing or sonicating until the compound is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Caption: Workflow for the safe preparation of BMS-777607 stock solutions.
Storage
Proper storage is essential to maintain the stability of the compound and prevent accidental exposure.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year | |
| Data sourced from MedChemExpress Safety Data Sheet.[4] |
All containers should be tightly sealed and stored in a locked, designated area away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[4]
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
Accidental Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][4] |
Accidental Spill
Caption: Step-by-step procedure for responding to a BMS-777607 spill.
Disposal Plan
All waste contaminated with BMS-777607 must be treated as hazardous waste.
-
Waste Segregation: Collect all contaminated materials, including empty vials, pipette tips, gloves, gowns, and absorbent materials, in a dedicated, clearly labeled hazardous waste container.
-
Container Sealing: The hazardous waste container must be sealed to prevent leakage.
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations for chemical waste.[1][4] Do not dispose of BMS-777607 down the drain or in the regular trash.[1][4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
